Cps2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H42N12O10S2 |
|---|---|
Molecular Weight |
890.9 g/mol |
IUPAC Name |
4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C38H42N12O10S2/c1-23-11-20-61-32(23)36(55)50-37(39)44-38(46-50)42-24-5-7-26(8-6-24)62(56,57)41-13-16-60-22-25-21-48(47-45-25)14-17-59-19-18-58-15-12-40-28-4-2-3-27-31(28)35(54)49(34(27)53)29-9-10-30(51)43-33(29)52/h2-8,11,20-21,29,40-41H,9-10,12-19,22H2,1H3,(H,43,51,52)(H3,39,42,44,46) |
InChI Key |
BXCPYBFBMAWDDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NCCOCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N |
Origin of Product |
United States |
Foundational & Exploratory
Introduction to PROTAC Technology and the CPS2 Degrader
An In-depth Technical Guide on the Core Mechanism of Action of the CPS2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action for the proteolysis-targeting chimera (PROTAC) designated this compound. Contrary to a potential misinterpretation of its name, this compound does not target Carbamoyl Phosphate Synthetase 2. Instead, it is a highly potent and selective degrader of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression and a validated target in oncology. This document outlines the molecular interactions, signaling pathways, and experimental methodologies crucial for understanding and evaluating the activity of the this compound PROTAC.
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in pharmacology. These bifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins. A PROTAC consists of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound PROTAC is a first-in-class, highly potent, and selective degrader of CDK2.[1][2][3][4] It has demonstrated significant anti-leukemic effects by inducing the degradation of CDK2.[1][2]
Core Mechanism of Action of the this compound PROTAC
The degradation of CDK2 by this compound is a multi-step process initiated by the formation of a key ternary complex. The this compound molecule acts as a bridge, bringing together CDK2 and the E3 ubiquitin ligase Cereblon (CRBN).[2] This induced proximity is the cornerstone of its mechanism.
The key steps are as follows:
-
Ternary Complex Formation: this compound simultaneously binds to CDK2 and CRBN, forming a CDK2-CPS2-CRBN ternary complex.
-
Ubiquitination: The formation of this complex brings the E3 ligase machinery into close proximity with CDK2. This allows for the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK2. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Degradation: The polyubiquitinated CDK2 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged CDK2 into small peptides.
-
Catalytic Cycle: After the degradation of CDK2, the this compound PROTAC is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
Figure 1: General mechanism of action for the this compound PROTAC.
Relevant Signaling Pathways
The Ubiquitin-Proteasome System (UPS)
The UPS is a fundamental cellular process responsible for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions carried out by ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). The E3 ligases provide substrate specificity.
Figure 2: The Ubiquitin-Proteasome System pathway.
CDK2 Signaling in the Cell Cycle
CDK2 is a crucial kinase that, in complex with Cyclin E, drives the transition from the G1 to the S phase of the cell cycle. A key substrate of the Cyclin E/CDK2 complex is the Retinoblastoma (Rb) protein. Phosphorylation of Rb by Cyclin E/CDK2 leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication. By degrading CDK2, the this compound PROTAC can block this signaling cascade and induce cell cycle arrest.
Figure 3: Simplified CDK2 signaling pathway in G1/S transition.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the this compound PROTAC.
| Parameter | Value | Cell Line(s) | Notes |
| IC₅₀ | 24 nM | Not specified | Potency of the PROTAC.[1][2][4] |
| DC₅₀ | 1 nM | MV-4-11 | Concentration for 50% degradation.[2] |
| DC₅₀ | 8 nM | MDA-MB-231 | Concentration for 50% degradation.[2] |
| Degradation | Potent | NB4 | Observed potent CDK2 degradation.[1] |
| Time to Degradation | Rapid | Ramos and NB4 | Rapid induction of CDK2 degradation.[1] |
| Selectivity | Selective for CDK2 | Ramos | No significant perturbation of other CDKs.[1][2] |
| Cytotoxicity | Non-cytotoxic | HSCs | Inhibits proliferation without cytotoxicity.[1] |
Experimental Protocols
Western Blotting for CDK2 Degradation
This protocol is used to quantify the reduction in CDK2 protein levels following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., NB4, Ramos)
-
This compound PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, 24 hours). Include a DMSO vehicle control and a positive control with a proteasome inhibitor to confirm degradation is proteasome-dependent.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CDK2 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the CDK2 signal to the loading control to determine the relative decrease in CDK2 levels.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the physical interaction between CDK2, this compound, and CRBN.
Materials:
-
Cells expressing tagged versions of CDK2 or CRBN (optional but recommended)
-
This compound PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-CRBN or anti-CDK2)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO for a short period (e.g., 1-4 hours) to allow for ternary complex formation.
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with magnetic beads.
-
Incubate the cleared lysate with the immunoprecipitating antibody (e.g., anti-CRBN) to capture the E3 ligase and its binding partners.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluates by Western blotting, probing for the presence of CDK2. A band for CDK2 in the sample treated with this compound and immunoprecipitated with the CRBN antibody would confirm the formation of the ternary complex.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of this compound-induced CDK2 degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
This compound PROTAC
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a prolonged period (e.g., 48-72 hours).
-
Reagent Addition: Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
References
An In-depth Technical Guide to the Discovery and Development of Degraders Targeting CPS2 and CDK2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless progression of cancer is intrinsically linked to the dysregulation of fundamental cellular processes, including nucleotide metabolism and cell cycle control. Two pivotal players in these respective pathways, Carbamoyl Phosphate Synthetase II (CPS2) and Cyclin-Dependent Kinase 2 (CDK2), have emerged as compelling targets for therapeutic intervention. This technical guide provides a comprehensive overview of the rationale for targeting this compound and CDK2, with a particular focus on the burgeoning field of targeted protein degradation. While the discovery of specific degraders for a direct this compound-CDK2 complex is not yet established in published literature, this document will explore the individual significance of each protein, the development of CDK2-targeted degraders, and the potential for future discovery of this compound- and potentially dual-targeting agents. This guide will delve into the core signaling pathways, present quantitative data for known degraders, detail essential experimental protocols, and provide visual representations of key biological and experimental workflows.
Introduction: The Rationale for Targeting this compound and CDK2 in Oncology
This compound: Fueling Cancer Proliferation through Pyrimidine Synthesis
Carbamoyl Phosphate Synthetase II (this compound) is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, a critical process for the production of nucleotides necessary for DNA and RNA synthesis.[1][2][3] This cytosolic enzyme catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][3][4] In rapidly proliferating cancer cells, there is a heightened demand for nucleotides to support continuous cell division.[5] Consequently, the expression and activity of this compound are often upregulated in various cancers, including hepatoma, conferring a significant growth advantage to tumor cells.[6] This dependency makes this compound an attractive target for anticancer therapies, as its inhibition would starve cancer cells of the essential building blocks for replication.[1][5]
CDK2: A Master Regulator of the Cell Cycle
Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transition from the G1 to the S phase.[7][8][9] CDK2 forms active complexes with Cyclin E and Cyclin A, which then phosphorylate key substrates, most notably the Retinoblastoma protein (Rb).[7][10] Phosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.[10] Dysregulation of the CDK2 pathway, often through the overexpression of Cyclin E, is a common feature in many cancers, including breast, lung, and ovarian cancers, making cancer cells critically dependent on CDK2 activity for their proliferation.[7] This dependency has positioned CDK2 as a key target for the development of cancer therapeutics.[8]
The Promise of Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that offers several advantages over traditional inhibition.[11][12] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues utilize the cell's own ubiquitin-proteasome system to specifically eliminate a target protein.[12][13][14][15] PROTACs are heterobifunctional molecules with one end binding to the protein of interest and the other recruiting an E3 ubiquitin ligase.[13][15] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[15][16] This approach can be particularly effective for targeting proteins that are difficult to inhibit with small molecules or for eliminating both the enzymatic and scaffolding functions of a protein.[17]
Signaling and Regulatory Pathways
The De Novo Pyrimidine Synthesis Pathway and this compound Regulation
The de novo pyrimidine synthesis pathway is a multi-step process that begins with the synthesis of carbamoyl phosphate by this compound. The activity of this compound is tightly regulated by allosteric mechanisms; it is activated by ATP and phosphoribosyl pyrophosphate (PRPP) and feedback-inhibited by the end-product of the pathway, uridine triphosphate (UTP).[1][2][3]
CDK2 in Cell Cycle Regulation
CDK2 is a central node in the cell cycle machinery. Its activation by Cyclin E and subsequent phosphorylation of Rb is a critical checkpoint for entry into the S phase. This process is tightly regulated by various factors, including CDK inhibitors (CKIs) like p21 and p27.
CDK2 Degrader Discovery and Development
The development of CDK2-selective degraders represents a significant advancement in targeting this key cell cycle regulator. Several research groups have successfully designed and characterized PROTACs that can effectively and selectively degrade CDK2.
Quantitative Data for CDK2 Degraders
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The inhibitory activity of the warhead is measured by the half-maximal inhibitory concentration (IC50).
| Degrader | Target(s) | E3 Ligase Ligand | DC50 | Dmax | IC50 (CDK2) | Cell Line | Reference |
| PROTAC-8 | CDK2 | VHL | ~100 nM | ~50% | Not specified | HEI-OC1 | [18] |
| TMX-2172 | CDK2/5 | CRBN | Not specified | Not specified | Not specified | OVCAR8 | [19] |
Note: This table is a summary of available data and may not be exhaustive. "Not specified" indicates that the value was not found in the cited source.
Mechanism of Action: PROTAC-mediated Degradation
The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target, marking it for proteasomal degradation.
Experimental Protocols for Degrader Characterization
The development of effective protein degraders requires a robust pipeline of biochemical and cellular assays to characterize their activity at each step of the degradation pathway.
Experimental Workflow
A typical workflow for characterizing a novel degrader involves a series of assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, target degradation in a cellular context.
Detailed Methodologies
5.2.1 Ternary Complex Formation Assays (e.g., TR-FRET)
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of the target protein and the E3 ligase in the presence of the degrader.
-
Methodology:
-
Label the target protein and the E3 ligase with a FRET donor (e.g., terbium) and acceptor (e.g., fluorescein) pair, respectively. This can be achieved through direct chemical labeling or by using tagged proteins (e.g., His-tag, GST-tag) and corresponding labeled antibodies.
-
In a microplate, incubate the labeled target protein and E3 ligase with varying concentrations of the degrader molecule.
-
Excite the donor fluorophore with a pulsed light source at the appropriate wavelength.
-
Measure the emission from both the donor and the acceptor fluorophores after a time delay.
-
The TR-FRET ratio (acceptor emission / donor emission) will increase as the degrader facilitates the formation of the ternary complex, bringing the donor and acceptor into close proximity.
-
Plot the TR-FRET ratio against the degrader concentration to determine the concentration required for half-maximal complex formation (EC50).
-
5.2.2 In Vitro Ubiquitination Assay
-
Principle: This assay reconstitutes the ubiquitination cascade in vitro to directly measure the degrader-dependent ubiquitination of the target protein.
-
Methodology:
-
Combine the following components in a reaction buffer:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme specific for the E3 ligase
-
Recombinant E3 ligase (e.g., VHL or CRBN complex)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
The degrader molecule at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and heating.
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using an antibody specific for the target protein to visualize the appearance of higher molecular weight bands corresponding to poly-ubiquitinated target. An anti-ubiquitin antibody can also be used.
-
5.2.3 Cellular Degradation Assays (e.g., Western Blot, HiBiT)
-
Principle: These assays quantify the reduction in the levels of the target protein in cells treated with the degrader.
-
Methodology (Western Blot):
-
Culture the chosen cell line to an appropriate confluency.
-
Treat the cells with a range of concentrations of the degrader for a specific duration (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and quantify the total protein concentration in each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining target protein against the degrader concentration to calculate the DC50 and Dmax.
-
-
Methodology (HiBiT Assay):
-
Genetically engineer the cell line to express the target protein fused with the 11-amino-acid HiBiT tag.
-
Seed the cells in a microplate.
-
Treat the cells with the degrader at various concentrations and for different time points.
-
Add a lytic reagent containing the LgBiT protein and a furimazine substrate.
-
The HiBiT tag on the target protein will complement with LgBiT to form a functional NanoLuc luciferase, which will generate a luminescent signal in the presence of the substrate.
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged target protein.
-
Calculate the DC50 and Dmax from the dose-response curve.
-
Future Directions and Conclusion
The successful development of CDK2 degraders has provided a strong proof-of-concept for applying targeted protein degradation to key regulators of the cell cycle. While specific this compound degraders have not yet been reported in the literature, the critical role of this compound in supporting the metabolic demands of cancer cells makes it a highly attractive target for this modality. Future research will likely focus on:
-
Discovery of this compound Ligands: The identification of small molecules that bind to this compound is the first critical step in developing this compound-targeted degraders.
-
Development of Dual this compound/CDK2 Degraders: Given the potential for crosstalk between the pyrimidine synthesis and cell cycle pathways, a dual-targeting degrader could offer a synergistic therapeutic effect.
-
Exploration of Novel E3 Ligases: Expanding the repertoire of E3 ligases used in degrader development could overcome resistance mechanisms and provide tissue-specific targeting.
References
- 1. droracle.ai [droracle.ai]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. Increased synthesis of carbamoyl-phosphate synthase II (EC 6.3.5.5) in hepatoma 3924A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. What are CDK2 modulators and how do they work? [synapse.patsnap.com]
- 9. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Discovery of small molecule degraders for modulating cell cycle [academic.hep.com.cn]
- 18. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The PROTAC Compound CPS2: A Technical Guide to a First-in-Class CDK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPS2 is a pioneering, highly potent, and selective irreversible PROTAC (Proteolysis Targeting Chimera) compound designed for the targeted degradation of Cyclin-Dependent Kinase 2 (CDK2). With an IC50 of 24 nM, this compound demonstrates significant potential as a chemical probe and a therapeutic lead, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its synthesis.
Introduction to this compound
This compound is a heterobifunctional molecule that operates through the PROTAC mechanism. It is composed of a ligand that binds to CDK2, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite complex formation leads to the polyubiquitination of CDK2, marking it for degradation by the 26S proteasome. The targeted degradation of CDK2 by this compound has been shown to induce differentiation in AML cells, presenting a promising therapeutic strategy.
Chemical Properties:
| Property | Value |
| Molecular Formula | C38H42N12O10S2 |
| Molecular Weight | 890.95 g/mol |
| CAS Number | 2756741-90-7 |
Mechanism of Action
The primary mechanism of action of this compound is the induction of selective CDK2 protein degradation. This process can be visualized as a catalytic cycle where this compound acts as a bridge between CDK2 and the E3 ligase machinery.
Signaling Pathway of this compound-mediated CDK2 Degradation
Figure 1: Mechanism of action of this compound. This compound facilitates the formation of a ternary complex between CDK2 and the CRBN E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of CDK2.
Quantitative Data
The potency and efficacy of this compound have been characterized in various cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 | - | 24 nM | |
| DC50 | MDA-MB-231 | 8 nM | [1] |
| DC50 | MV-4-11 | 1 nM | [1] |
| DC50 | NB4 | Potent degradation | |
| DC50 | U937 | Potent degradation | |
| DC50 | OCI-AML2 | Potent degradation | |
| DC50 | OCI-AML3 | Potent degradation | |
| DC50 | Kasumi-1 | Potent degradation |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Experimental Protocols
The following are representative protocols for assessing the activity of this compound.
Western Blot for CDK2 Degradation
Objective: To determine the extent of CDK2 protein degradation following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate AML cell lines (e.g., NB4, MV-4-11) at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 6-24 hours.
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against CDK2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
Objective: To assess the effect of this compound-mediated CDK2 degradation on cell viability.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Viability Assessment: Add a cell viability reagent such as CellTiter-Glo® (Promega) or perform an MTT assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Experimental Workflow for this compound Evaluation
Figure 2: A typical experimental workflow for the preclinical evaluation of this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, characteristic of PROTAC development. It requires the synthesis of the CDK2-binding moiety, the CRBN-recruiting moiety, and the linker, followed by their conjugation. A generalized synthetic approach is outlined below.
Logical Relationship in this compound Synthesis
Figure 3: A logical diagram illustrating the general synthetic strategy for this compound, involving the preparation of key intermediates followed by a final coupling step.
Therapeutic Potential in Acute Myeloid Leukemia (AML)
The rationale for using a CDK2 degrader in AML stems from the observation that CDK2 inactivation can overcome the differentiation block characteristic of this disease. By degrading CDK2, this compound induces the expression of myeloid differentiation markers, such as CD11b, and promotes the morphological changes associated with granulocytic differentiation in AML cell lines and primary patient samples. This offers a novel therapeutic approach that aims to mature and neutralize leukemic cells rather than relying solely on cytotoxic effects.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. As a first-in-class selective CDK2 degrader, it serves as a valuable tool for studying the biological roles of CDK2 and holds considerable promise for the development of novel therapeutics for acute myeloid leukemia. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.
References
The Pivotal Role of Carbamoyl Phosphate Synthetase II (CPS2) in Cellular Proliferation and as a Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Carbamoyl Phosphate Synthetase II (CPS2) stands as a critical enzyme at the nexus of nucleotide metabolism and cell growth signaling. As the enzyme catalyzing the initial, rate-limiting step in the de novo pyrimidine biosynthesis pathway, this compound is indispensable for the synthesis of DNA and RNA precursors. Its activity is exquisitely regulated by both allosteric effectors and post-translational modifications, making it a key player in normal cell proliferation and a high-value target in oncology and other diseases characterized by rapid cell division. This technical guide provides a comprehensive overview of the biological activity and function of this compound, including detailed experimental protocols and a quantitative analysis of its kinetic properties.
Core Function and Biological Significance
This compound is a cytosolic enzyme that catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP.[1][2] This reaction is the committed step for the synthesis of pyrimidine nucleotides such as uridine triphosphate (UTP) and cytidine triphosphate (CTP), which are essential building blocks for nucleic acids.[2][3] In mammals, this compound is part of a large, multifunctional protein known as CAD, which also contains the enzymatic activities for the subsequent two steps in the pathway: aspartate transcarbamoylase (ATCase) and dihydroorotase (DHOase).[2]
The paramount importance of this compound is underscored by its necessity for cell proliferation.[4] Rapidly dividing cells, including those in the bone marrow, the immune system, and particularly cancer cells, exhibit a high demand for nucleotides and are therefore heavily reliant on the de novo pyrimidine synthesis pathway.[5] Consequently, the activity of this compound is often upregulated in cancerous tissues, conferring a selective advantage for tumor growth.[6] This has positioned this compound and the CAD protein as attractive targets for the development of novel chemotherapeutic agents.[7]
Allosteric and Post-Translational Regulation
The activity of this compound is intricately controlled to match the cellular demand for pyrimidines. This regulation occurs through two primary mechanisms: allosteric control by pathway metabolites and phosphorylation by upstream signaling kinases.
Allosteric Regulation
This compound is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP), a precursor in nucleotide synthesis, and is subject to feedback inhibition by the end-product of the pathway, UTP.[5][7] ATP also acts as an activator.[2] This fine-tuned mechanism ensures that pyrimidine production is tightly coupled to the cell's metabolic state and its requirements for DNA and RNA synthesis. When PRPP levels are high, indicating active nucleotide synthesis, this compound activity is stimulated. Conversely, an abundance of UTP signals that the pyrimidine pool is sufficient, leading to the inhibition of this compound and the conservation of metabolic resources.[5]
Regulation by Phosphorylation: The MAPK Signaling Axis
A crucial layer of regulation is imposed by the mitogen-activated protein kinase (MAPK) signaling cascade, a central pathway in cell growth and proliferation.[4] Growth factor signaling, for instance through the Epidermal Growth Factor Receptor (EGFR), activates the Ras-Raf-MEK-ERK pathway.[8] Activated ERK (extracellular signal-regulated kinase) directly phosphorylates the CAD protein.[4] This phosphorylation event has a profound impact on the allosteric regulation of this compound: it desensitizes the enzyme to feedback inhibition by UTP and increases its sensitivity to activation by PRPP.[4][9] This effectively couples growth factor-mediated proliferative signals directly to an increased capacity for pyrimidine biosynthesis, thereby fueling DNA replication and cell division.
Quantitative Analysis of this compound Activity
The enzymatic activity of this compound can be quantified by measuring its kinetic parameters. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number of the enzyme.
| Substrate/Effector | Parameter | Value | Organism/Conditions | Reference |
| L-Glutamine | Km | 0.27 mM | Crithidia fasciculata | [3] |
| L-Glutamine | Km | 0.10 mM | Crithidia fasciculata (in 8.6% DMSO) | [3] |
| NH4+ | Km | 26 mM | Crithidia fasciculata | [3] |
| NH3 | Km | 166 µM | Mammalian (high ATP) | [10] |
| NH3 | Km | 26 µM | Mammalian (low ATP) | [10] |
| Bicarbonate | Km | 1.7 mM | Crithidia fasciculata | [3] |
| Bicarbonate | Km | 1.4 mM | Mammalian | [10] |
| MgATP | Km | 1.7 mM | Crithidia fasciculata | [3] |
| MgATP | Apparent Km | 2.3 mM | Rat liver | [6] |
| MgATP (with 0.5 mM UTP) | Apparent Km | 7.6 mM | Rat liver | [6] |
| MgATP (with 0.1 mM PRPP) | Apparent Km | 0.5 mM | Rat liver | [6] |
| PRPP | Ka | 3 µM | Rat liver | [6] |
| PRPP (with 0.5 mM UTP) | Ka | 7 µM | Rat liver | [6] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the processes governing this compound activity, the following diagrams illustrate key signaling pathways and a general experimental workflow for studying this compound phosphorylation.
Experimental Protocols
Protocol 1: Purification of Recombinant Human CAD Protein
Objective: To obtain purified CAD protein for use in subsequent enzymatic and phosphorylation assays.
Methodology:
-
Expression: The full-length human CAD cDNA is cloned into an expression vector (e.g., pET vector with an N-terminal His-tag) and transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).
-
Cell Culture and Induction: A large-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with an appropriate concentration of IPTG (e.g., 0.5 mM) and the culture is incubated at a lower temperature (e.g., 18°C) overnight to enhance protein solubility.
-
Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively with wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged CAD protein is eluted with elution buffer (lysis buffer with 250 mM imidazole).
-
Size-Exclusion Chromatography: The eluted fractions containing CAD are pooled, concentrated, and further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
Quality Control: The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using a standard method such as the Bradford assay.
Protocol 2: Colorimetric Assay for this compound Activity (Malachite Green Assay)
Objective: To measure the rate of carbamoyl phosphate production by this compound by quantifying the amount of inorganic phosphate released from ATP hydrolysis.
Methodology:
-
Reaction Mixture Preparation: Prepare a master mix containing the assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 100 mM KCl), substrates (e.g., 10 mM L-glutamine, 50 mM NaHCO3), and allosteric effectors (e.g., 5 mM PRPP) as required.
-
Enzyme Reaction:
-
Add a known amount of purified CAD protein to the reaction mixture.
-
Initiate the reaction by adding ATP to a final concentration of 5 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.
-
Stop the reaction by adding a quenching agent such as 0.1 M HCl or by proceeding directly to the phosphate detection step.
-
-
Phosphate Detection (Malachite Green):
-
Prepare the Malachite Green reagent by mixing a solution of Malachite Green hydrochloride with ammonium molybdate in an acidic solution, followed by the addition of a stabilizing agent like Tween-20.[11][12]
-
Add the Malachite Green reagent to the stopped reaction mixture.
-
Incubate at room temperature for 15-20 minutes to allow for color development.[1][13]
-
Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[1][11]
-
-
Quantification: Generate a standard curve using known concentrations of inorganic phosphate. Use this curve to determine the amount of phosphate produced in the enzymatic reaction. The specific activity of this compound can then be calculated (e.g., in nmol of phosphate/min/mg of protein).
Protocol 3: In Vitro Phosphorylation of CAD by ERK2 and Western Blot Analysis
Objective: To phosphorylate the CAD protein in vitro using active ERK2 kinase and to confirm the phosphorylation event by Western blotting.
Methodology:
-
In Vitro Kinase Assay:
-
In a microcentrifuge tube, combine purified CAD protein (e.g., 1-2 µg) with active, recombinant ERK2 kinase in a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Initiate the reaction by adding ATP to a final concentration of 200 µM.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
SDS-PAGE and Western Blotting:
-
Boil the samples and resolve the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CAD (at the ERK-targeted site) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Total Protein Control: To confirm equal loading, the membrane can be stripped and re-probed with an antibody that recognizes total CAD protein, or a parallel blot can be run for this purpose.
Conclusion
Carbamoyl Phosphate Synthetase II is a master regulator of pyrimidine biosynthesis, essential for cell proliferation. Its intricate control through allosteric regulation and phosphorylation by the MAPK signaling pathway highlights its central role in coordinating metabolic processes with cell growth signals. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted nature of this compound, with the ultimate goal of exploiting its therapeutic potential in cancer and other proliferative diseases. The continued exploration of this compound biology will undoubtedly uncover new avenues for targeted therapeutic intervention.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 3. Kinetic properties of carbamoyl-phosphate synthetase II (glutamine-hydrolyzing) in the parasitic protozoan Crithidia fasciculata and separation of the enzyme from aspartate carbamoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. youtube.com [youtube.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. biopioneer.com.tw [biopioneer.com.tw]
The Maestro of Monomers: An In-depth Guide to the Role of Cps2 (CAD) in Cell Cycle Regulation
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise orchestration of the cell cycle is fundamental to cellular proliferation and organismal health. This process is governed by a complex network of regulatory proteins that ensure the fidelity and timeliness of DNA replication and cell division. Among the key players in this intricate symphony is the multifunctional enzyme Carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase, commonly known as CAD. The Carbamoyl-phosphate synthetase II (CPSII or Cps2) domain of this protein catalyzes the rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route of paramount importance for providing the necessary building blocks for DNA synthesis. This technical guide provides a comprehensive examination of the pivotal role of this compound in cell cycle regulation, detailing its molecular mechanisms, regulatory networks, and the experimental methodologies used to elucidate its function. This document is intended to serve as a critical resource for researchers in cell biology, oncology, and drug development seeking to understand and target the metabolic dependencies of proliferating cells.
Introduction: The Metabolic Gatekeeper of S-Phase
Cell cycle progression is a tightly regulated process divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The transition from G1 to S phase marks a critical commitment point, where the cell initiates DNA replication. This transition necessitates a dramatic increase in the production of deoxyribonucleotides, the monomeric units of DNA. The trifunctional enzyme CAD, and specifically its this compound domain, acts as a crucial metabolic gatekeeper for S-phase entry and progression by controlling the de novo synthesis of pyrimidines.
The CAD protein integrates three enzymatic activities:
-
Carbamoyl-phosphate synthetase II (CPSII or this compound): Catalyzes the formation of carbamoyl phosphate from glutamine, ATP, and bicarbonate. This is the first and rate-limiting step of the pathway.
-
Aspartate transcarbamylase (ATCase): Converts carbamoyl phosphate and aspartate to N-carbamoyl-L-aspartate.
-
Dihydroorotase (DHOase): Catalyzes the cyclization of N-carbamoyl-L-aspartate to dihydroorotate.
This guide will focus on the this compound activity as the primary regulatory node within the CAD protein and its direct impact on cell cycle control. Throughout this document, "this compound" will be used to refer to the Carbamoyl-phosphate synthetase II function of the CAD protein.
This compound Activity is Tightly Coupled to Cell Cycle Progression
While the transcript and total protein levels of CAD remain relatively constant throughout the cell cycle, its enzymatic activity is dynamically regulated, peaking during the S phase to meet the high demand for pyrimidine nucleotides for DNA replication.[1] This regulation is primarily achieved through a combination of allosteric control and post-translational modifications, specifically phosphorylation.
Allosteric Regulation: A Feedback and Feed-forward Mechanism
The activity of this compound is exquisitely sensitive to the intracellular concentrations of key metabolites, creating a finely tuned feedback and feed-forward regulatory loop.
-
Feedback Inhibition by UTP: The end-product of the pyrimidine biosynthesis pathway, uridine triphosphate (UTP), acts as a potent allosteric inhibitor of this compound.[2][3] High levels of UTP signal a sufficient pyrimidine pool, thus dampening the pathway's activity. During S phase, the increased consumption of UTP for DNA synthesis leads to a decrease in its intracellular concentration, thereby relieving the inhibition on this compound and boosting pyrimidine production.[1]
-
Feed-forward Activation by PRPP: 5-phosphoribosyl-α-pyrophosphate (PRPP), a substrate for both purine and pyrimidine synthesis, functions as an allosteric activator of this compound.[2][3] Elevated PRPP levels indicate a cellular state primed for nucleotide synthesis, thus stimulating this compound activity.
Signaling Pathways Converging on this compound: The Phosphorylation Code
The integration of this compound activity with the cell cycle machinery is orchestrated by key signaling pathways that respond to mitogenic signals and cellular energy status. These pathways converge on the CAD protein to modulate its this compound activity through phosphorylation at specific residues.
The MAPK Pathway: A Go-Signal for S-Phase Entry
The Mitogen-Activated Protein Kinase (MAPK) pathway, a central signaling cascade activated by growth factors, plays a crucial role in promoting cell cycle entry. Upon mitogenic stimulation, activated MAPK (Erk1/2) translocates to the nucleus and phosphorylates CAD on Threonine 456 (Thr456).[4][5] This phosphorylation event has two significant consequences:
-
It reduces the sensitivity of this compound to feedback inhibition by UTP.
-
It increases the sensitivity of this compound to activation by PRPP.
This dual effect ensures a robust activation of pyrimidine synthesis as the cell commits to DNA replication.
The mTORC1-S6K1 Pathway: Linking Nutrient Availability to Proliferation
The mammalian Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and proliferation, sensing nutrient availability, particularly amino acids. When activated, mTORC1 phosphorylates and activates the S6 Kinase 1 (S6K1), which in turn phosphorylates CAD at Serine 1859 (Ser1859).[6] This phosphorylation enhances this compound activity, thereby coupling nutrient status to the cell's capacity for nucleotide synthesis and proliferation.
Quantitative Data on this compound Regulation
The following tables summarize key quantitative data related to the regulation of this compound activity during the cell cycle.
| Parameter | G1 Phase | S Phase | G2/M Phase | Reference |
| Relative this compound Activity | Low | High | Low | [1] |
| Intracellular UTP Level | High | Low | High | [1] |
| CAD (Thr456) Phosphorylation | Low | High | Low | [4] |
| CAD (Ser1859) Phosphorylation | Basal | Elevated | Basal | [6] |
| CAD mRNA Levels | Stable | Stable | Stable | [1] |
| CAD Protein Levels | Stable | Stable | Stable | [1] |
| Table 1: Cell Cycle-Dependent Fluctuation of this compound Activity and its Regulators. |
| Regulatory Molecule | Effect on this compound Activity | Phosphorylation Site | Kinase |
| UTP | Allosteric Inhibition | N/A | N/A |
| PRPP | Allosteric Activation | N/A | N/A |
| MAPK (Erk1/2) | Activation | Thr456 | MAPK |
| S6K1 | Activation | Ser1859 | S6K1 |
| PKA | Antagonizes MAPK activation | Ser1406 | PKA |
| Table 2: Key Regulators of this compound Activity. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in cell cycle regulation.
Cell Synchronization by Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the collection of cell populations enriched in specific cell cycle phases upon release.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Thymidine stock solution (100 mM in sterile PBS)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Plate cells to be 30-40% confluent at the time of the first block.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate the cells for 18-19 hours.[7]
-
Remove the thymidine-containing medium and wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, pre-warmed complete medium and incubate for 9 hours.[7]
-
Add thymidine to a final concentration of 2 mM for a second block.
-
Incubate for 16-18 hours.[7]
-
To release the cells from the block, remove the thymidine-containing medium, wash twice with pre-warmed sterile PBS, and add fresh complete medium.
-
Collect cells at different time points post-release to obtain populations enriched in S, G2, M, and the subsequent G1 phase. Cell cycle progression can be monitored by flow cytometry.
Carbamoyl-Phosphate Synthetase II (this compound) Activity Assay
This assay measures the enzymatic activity of this compound by quantifying the formation of carbamoyl aspartate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Assay buffer: 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 5 mM ATP, 2 mM L-glutamine, 10 mM L-aspartate, 20 mM NaHCO₃
-
[¹⁴C]-NaHCO₃ (specific activity ~50 mCi/mmol)
-
2 M Perchloric acid
-
Dowex 50-X8 resin (H⁺ form)
-
Scintillation cocktail
Procedure:
-
Prepare cell lysates from synchronized or treated cells and determine protein concentration.
-
Set up the reaction mixture in a microcentrifuge tube: 50 µL of assay buffer, 1 µCi of [¹⁴C]-NaHCO₃, and 20-50 µg of cell lysate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 20 µL of 2 M perchloric acid.
-
Heat the samples at 95°C for 3 minutes to remove unincorporated [¹⁴C]-bicarbonate as ¹⁴CO₂.
-
Centrifuge the samples to pellet precipitated protein.
-
Apply the supernatant to a Dowex 50-X8 column to separate the negatively charged product (carbamoyl aspartate) from positively charged substrates.
-
Elute the carbamoyl aspartate with water.
-
Quantify the radioactivity in the eluate by liquid scintillation counting.
-
Calculate the specific activity as cpm/µg protein/hour.
Immunoprecipitation of CAD for Phosphorylation Analysis
This protocol is used to isolate CAD protein from cell lysates to analyze its phosphorylation status by Western blotting.[8][9][10]
Materials:
-
Cell lysis buffer (e.g., IP-lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-CAD antibody
-
Anti-phospho-CAD (e.g., anti-pThr456 or anti-pSer1859) antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., IP-lysis buffer without detergents)
-
SDS-PAGE sample buffer
Procedure:
-
Lyse cells in ice-cold IP-lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary anti-CAD antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer.
-
After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer.
-
Boil the samples for 5 minutes to elute the protein complexes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-phospho-CAD and total CAD antibodies.
Measurement of Pyrimidine Nucleotide Pools by HPLC
This method allows for the quantification of intracellular pyrimidine nucleotide pools.[4][6][11][12][13]
Materials:
-
Ice-cold 0.4 M perchloric acid
-
1 M K₂CO₃
-
HPLC system with a strong anion-exchange column
-
Mobile phase buffers (e.g., ammonium phosphate buffers with a concentration gradient)
-
Nucleotide standards (UTP, CTP, etc.)
Procedure:
-
Rapidly harvest cells and quench metabolic activity by washing with ice-cold PBS.
-
Extract nucleotides by adding ice-cold 0.4 M perchloric acid and incubating on ice for 20 minutes.
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and protein.
-
Neutralize the supernatant by adding 1 M K₂CO₃. The perchlorate will precipitate as potassium perchlorate.
-
Centrifuge to remove the precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the sample by HPLC. Separate the nucleotides using a gradient of the mobile phase.
-
Detect the nucleotides by their UV absorbance at 254 nm.
-
Quantify the nucleotide concentrations by comparing the peak areas to those of known standards.
Visualizing the Regulatory Network of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways that regulate this compound activity and its central role in the cell cycle.
References
- 1. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAD protein - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidine cell synchronization assay [bio-protocol.org]
- 6. Measurement of tissue purine, pyrimidine, and other nucleotides by radial compression high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on Cyclin-Dependent Kinase 2 (CDK2) Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinase 2 (CDK2) is a critical regulator of cell cycle progression, primarily involved in the G1/S phase transition and S phase progression.[1] Its activity is tightly controlled through multiple mechanisms, including binding to cyclin partners (Cyclin E and Cyclin A), phosphorylation, and association with CDK inhibitors (CKIs).[2][3] Dysregulation of CDK2 activity is a hallmark of many cancers, making it a significant target for therapeutic intervention.[4] One of the key mechanisms controlling the cellular levels of CDK2 is protein degradation, predominantly through the ubiquitin-proteasome system (UPS). This guide provides a comprehensive overview of the known CDK2 degradation pathways, with a particular focus on the emerging data surrounding a selective CDK2 degrader referred to as "CPS2".
Core Mechanisms of CDK2 Degradation
The primary route for CDK2 degradation is through the ubiquitin-proteasome system, a highly regulated process involving the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3).[5] The E3 ligase is responsible for substrate specificity, recognizing and targeting specific proteins for degradation.[5]
Several E3 ligase complexes have been implicated in the regulation of the cell cycle, with the Skp1-Cul1-F-box (SCF) and the Anaphase-Promoting Complex/Cyclosome (APC/C) being the most prominent.[6] While these complexes are known to target cyclins and CDK inhibitors for degradation, direct ubiquitination and degradation of CDK2 itself is also a crucial regulatory step.[7][8]
A notable E3 ubiquitin ligase identified as a direct regulator of CDK2 degradation is Kelch-like protein 6 (KLHL6).[1][9] KLHL6 specifically binds to CDK2 and mediates its ubiquitination and subsequent proteasomal degradation.[1] This pathway is particularly relevant in the context of acute myeloid leukemia (AML), where the ubiquitin-dependent degradation of CDK2 can drive therapeutic differentiation.[9]
The "this compound" Selective CDK2 Degrader
Recent research has brought to light a compound referred to as This compound , which has been identified as a selective degrader of CDK2.[10] While the precise E3 ligase recruited by this compound for CDK2 degradation is not explicitly detailed in the available literature, its activity highlights the therapeutic potential of targeted protein degradation in cancers with CDK2 dependency.
The antitumor activity of this compound has been demonstrated in preclinical models.[10] Treatment of MCA205 cancer cells with this compound resulted in a dose-dependent decrease in CDK2 expression.[10] This degradation of CDK2 was associated with reduced cell proliferation and viability.[10]
Signaling Pathways and Experimental Workflows
CDK2 Degradation Pathway
The following diagram illustrates the general pathway of ubiquitin-mediated CDK2 degradation.
Caption: Ubiquitin-mediated degradation of CDK2.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to evaluate the efficacy of a selective CDK2 degrader like this compound.
Caption: Workflow for evaluating a selective CDK2 degrader.
Data Presentation
Table 1: In Vitro Effects of this compound on MCA205 Cancer Cells
| Parameter | Treatment | Result | Reference |
| CDK2 Expression | This compound (increasing concentrations) | Dose-dependent decrease in CDK2 protein levels | [10] |
| Cell Proliferation | This compound | Inhibition of cell proliferation | [10] |
| Cell Viability | This compound | Reduction in cell viability | [10] |
| Dnmt1 mRNA Expression | This compound | Downregulation of Dnmt1 mRNA | [10] |
| Dnmt1 Protein Expression | This compound | Downregulation of Dnmt1 protein | [10] |
Experimental Protocols
Western Blot Analysis for CDK2 Expression
-
Cell Lysis: MCA205 cells are treated with varying concentrations of this compound or DMSO (control) for a specified time (e.g., 24 hours). Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for CDK2. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: MCA205 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with this compound or DMSO for the desired duration.
-
BrdU Labeling: BrdU (5-bromo-2'-deoxyuridine) is added to the cell culture medium and incubated for a few hours to be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Cells are fixed, and the DNA is denatured to allow antibody access to the incorporated BrdU.
-
Antibody Incubation: A peroxidase-conjugated anti-BrdU antibody is added and incubated.
-
Substrate Reaction: A substrate solution is added, which is converted by the peroxidase into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader, which is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.
Cell Viability Assay (MTT)
-
Cell Seeding and Treatment: As described for the proliferation assay.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the soluble MTT into an insoluble purple formazan.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm), which is directly proportional to the number of viable cells.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from this compound- or DMSO-treated cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers for the target gene (e.g., Dnmt1) and a housekeeping gene (e.g., Gapdh). The reaction is performed in a real-time PCR system that monitors the amplification of the PCR product in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the expression of the housekeeping gene.
Conclusion
The degradation of CDK2 is a vital mechanism for maintaining cell cycle fidelity, and its dysregulation is a key factor in tumorigenesis. While established E3 ligases like KLHL6 are known to directly target CDK2, the development of selective degraders such as this compound opens new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to understand and investigate the pathways of CDK2 degradation, and to evaluate the efficacy of novel therapeutic agents targeting this critical cell cycle regulator. Further research into the precise mechanism of action of compounds like this compound, including the identification of the E3 ligase they recruit, will be crucial for the development of next-generation cancer therapies.
References
- 1. The Involvement of Ubiquitination Machinery in Cell Cycle Regulation and Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclin D Degradation by E3 Ligases in Cancer Progression and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Ubiquitin E3 Ligases, SCF and APC/C, in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple degradation pathways regulate versatile CIP/KIP CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of cyclin A-Cdk2 by SCF component Skp1 and F-box protein Skp2. | Sigma-Aldrich [merckmillipore.com]
- 9. Ubiquitin-dependent degradation of CDK2 drives the therapeutic differentiation of AML by targeting PRDX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to CPS2: A First-in-Class Selective CDK2 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the compound CPS2, a potent and selective Cyclin-Dependent Kinase 2 (CDK2) degrader. This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of CDK2, with significant therapeutic potential in acute myeloid leukemia (AML). This document details the chemical structure, mechanism of action, quantitative biological data, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that links a ligand for CDK2 to a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the ubiquitination and subsequent proteasomal degradation of CDK2.[1]
| Property | Value | Reference |
| IUPAC Name | 4-[[5-Amino-1-[(3-methyl-2-thienyl)carbonyl]-1H-1,2,4-triazol-3-yl]amino]-N-[2-[[1-[2-[2-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-1H-1,2,3-triazol-4-yl]methoxy]ethyl]benzenesulfonamide | [2] |
| CAS Number | 2756741-90-7 | [1] |
| Molecular Formula | C38H42N12O10S2 | |
| Molecular Weight | 890.95 g/mol | |
| Solubility | Soluble to 100 mM in DMSO |
Quantitative Biological Data
This compound has been demonstrated to be a highly potent and selective degrader of CDK2 in various cancer cell lines.
Table 2.1: In Vitro Inhibitory and Degradation Activity
| Parameter | Cell Line | Value | Reference |
| IC50 (CDK2) | - | 24 nM | [1][3] |
| DC50 | MDA-MB-231 | 8 nM | [1] |
| DC50 | MV-4-11 | 1 nM | [1] |
| DC50 | NB4 | Potent degradation | |
| DC50 | U937 | Potent degradation | |
| DC50 | OCI-AML2 | Potent degradation | |
| DC50 | OCI-AML3 | Potent degradation | |
| DC50 | Kasumi-1 | Potent degradation |
Table 2.2: Cellular Effects
| Effect | Cell Line/System | Concentration | Duration | Result | Reference |
| CDK2 Degradation | Ramos | 10-500 nM | 6 hours | Selective degradation of CDK2 over other CDKs (CDK1, 4, 5, 6, 7, 8, 9) | [1][3] |
| CDK2 Degradation | Ramos and NB4 | 250 nM | 0-6 hours | Rapid induction of CDK2 degradation | [3] |
| Cell Differentiation | NB4 | Concentration-dependent | - | Increased CD11b expression | [1] |
| Cell Differentiation | HL60 | 2 µM | 3 days | Promoted ATRA-induced CD11b upregulation | [3] |
| Proliferation Inhibition | Hematopoietic Stem Cells (HSCs) | 0.5-2 µM | - | Inhibited proliferation without cytotoxicity | [3] |
| Cell Differentiation | Hematopoietic Stem Cells (HSCs) | - | - | Induced granulocytic differentiation | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system to eliminate a target protein.
Caption: Mechanism of this compound-mediated CDK2 degradation.
The degradation of CDK2 by this compound has significant downstream effects, particularly in the context of AML. CDK2 is known to negatively regulate the transcription factor C/EBPα, which is a key regulator of myeloid differentiation. By degrading CDK2, this compound leads to the stabilization of C/EBPα, thereby promoting the differentiation of leukemic blasts and inhibiting their proliferation.
Caption: Downstream effects of this compound-mediated CDK2 degradation in AML.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the supplementary information of the primary publication by Wang L, et al., Nature Chemical Biology, 2021. The following are generalized summaries based on publicly available information.
Synthesis of this compound
The synthesis of this compound involves a multi-step organic synthesis process, characteristic of PROTAC development. This typically includes the synthesis of the CDK2-binding moiety, the CRBN-ligand (a derivative of thalidomide), and a linker, followed by their conjugation. The precise reagents, reaction conditions, and purification methods are detailed in the aforementioned publication.
Caption: Generalized synthetic workflow for this compound.
Western Blot Analysis for CDK2 Degradation
This protocol is used to quantify the levels of CDK2 protein in cells following treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., NB4, Ramos) at an appropriate density. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against CDK2 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTS reagent to each well.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Flow Cytometry for Cell Differentiation
This protocol is used to assess the induction of myeloid differentiation in AML cells.
-
Cell Treatment: Treat AML cells (e.g., NB4, HL60) with this compound or a vehicle control for a specified period (e.g., 3-5 days).
-
Cell Staining: Harvest the cells and stain them with a fluorophore-conjugated antibody against a differentiation marker, such as CD11b.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of CD11b-positive cells.
-
Data Analysis: Compare the percentage of differentiated cells in the this compound-treated samples to the control samples.
Summary and Future Directions
This compound is a pioneering example of a selective CDK2 degrader with demonstrated efficacy in preclinical models of acute myeloid leukemia. Its mechanism of action, which involves the targeted degradation of CDK2, offers a promising therapeutic strategy for AML by overcoming the differentiation block characteristic of this disease. Further research is warranted to evaluate the in vivo efficacy, pharmacokinetic properties, and safety profile of this compound to support its potential clinical development. The detailed experimental protocols provided in the primary literature serve as a valuable resource for researchers aiming to further investigate and build upon this important discovery.
References
A Comprehensive Guide to Determining the Selectivity Profile of a CPS2 Degrader
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, specific data on the selectivity profile of CPS2 (Carbamoyl Phosphate Synthetase 2) degraders is not extensively available in public literature. This guide, therefore, provides a comprehensive framework based on established principles and methodologies for characterizing the selectivity of targeted protein degraders, using a hypothetical this compound degrader as an illustrative example.
Targeted protein degradation has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. Unlike traditional inhibitors, degraders, such as Proteolysis Targeting Chimeras (PROTACs), mediate the destruction of a target protein through the ubiquitin-proteasome system.[1][2][3] A critical aspect of developing a safe and effective degrader is a thorough understanding of its selectivity profile, encompassing both on-target potency and potential off-target effects. This guide outlines the key experimental approaches and data presentation strategies for characterizing the selectivity of a novel degrader targeting this compound.
The Mechanism of Action: A Ternary Complex Formation
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), in this case, this compound, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.[4] The formation of a stable ternary complex between the degrader, this compound, and the E3 ligase is a prerequisite for the subsequent ubiquitination and proteasomal degradation of this compound.[5][6] The selectivity of a degrader is not solely dependent on the binary binding affinity to its target but is significantly influenced by the cooperativity and stability of this ternary complex.[7]
Quantitative Assessment of Selectivity
A comprehensive evaluation of a this compound degrader's selectivity involves a multi-faceted approach, from initial biochemical assays to proteome-wide analyses in cellular models. The data should be presented in a clear and structured manner to allow for easy comparison between different compounds and experimental conditions.
Initial characterization involves assessing the binary binding affinities of the degrader to both this compound and the E3 ligase, as well as the stability of the ternary complex.
Table 1: Illustrative In Vitro Selectivity Profile of a Hypothetical this compound Degrader (CPS2D-01)
| Parameter | Target | Assay Type | Value (nM) |
| Binary Binding Affinity (Kd) | This compound | Isothermal Titration Calorimetry (ITC) | 50 |
| E3 Ligase (Cereblon) | Fluorescence Polarization (FP) | 250 | |
| Off-Target Protein A | Surface Plasmon Resonance (SPR) | >10,000 | |
| Off-Target Protein B | Surface Plasmon Resonance (SPR) | 8,000 | |
| Ternary Complex Affinity (Kd) | This compound-CPS2D-01-Cereblon | AlphaLISA | 15 |
| Cooperativity (α) | This compound-CPS2D-01-Cereblon | Calculated from binding assays | 5 |
The ultimate measure of a degrader's effectiveness is its ability to selectively reduce the levels of the target protein in a cellular context.
Table 2: Illustrative Cellular Selectivity Profile of a Hypothetical this compound Degrader (CPS2D-01)
| Parameter | Cell Line | Assay Type | Value (nM) |
| Degradation Potency (DC50) | Human Cancer Cell Line A | Western Blot / In-Cell Western | 10 |
| Human Cancer Cell Line B | Mass Spectrometry (Targeted Proteomics) | 15 | |
| Maximal Degradation (Dmax) | Human Cancer Cell Line A | Western Blot / In-Cell Western | 95% |
| Off-Target Degradation (DC50) | Human Cancer Cell Line A | Proteomics (TMT-MS) | >5,000 for 99% of proteome |
| Closest Homolog Protein | Proteomics (TMT-MS) | 2,500 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of a degrader's selectivity profile.
-
Objective: To measure the binding affinity (Kd) of the this compound degrader to purified this compound protein.
-
Materials: Purified recombinant this compound protein, this compound degrader, ITC instrument, and appropriate buffer (e.g., PBS).
-
Procedure:
-
Prepare a solution of this compound protein (e.g., 10 µM) in the ITC cell.
-
Prepare a solution of the this compound degrader (e.g., 100 µM) in the injection syringe.
-
Perform a series of injections of the degrader into the protein solution while monitoring the heat change.
-
Analyze the resulting thermogram to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
-
Objective: To quantify the formation of the this compound-degrader-E3 ligase ternary complex.[6]
-
Materials: Purified tagged-CPS2 (e.g., His-tagged), purified tagged-E3 ligase (e.g., GST-tagged), this compound degrader, AlphaLISA acceptor beads (e.g., Nickel chelate), and donor beads (e.g., Glutathione).
-
Procedure:
-
Incubate the this compound protein, E3 ligase, and varying concentrations of the degrader in a microplate.
-
Add the acceptor and donor beads and incubate in the dark.
-
Excite the donor beads at 680 nm and measure the emission from the acceptor beads at 615 nm.
-
The signal intensity is proportional to the amount of ternary complex formed.
-
-
Objective: To identify and quantify the on-target and off-target effects of the this compound degrader across the entire proteome.[8][9]
-
Materials: Cell line of interest, this compound degrader, lysis buffer, trypsin, TMT labeling reagents, and a high-resolution mass spectrometer.
-
Procedure:
-
Treat cells with the this compound degrader at various concentrations and time points.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different TMT isobaric tag.
-
Pool the labeled peptide samples and analyze by LC-MS/MS.
-
Identify and quantify the relative abundance of thousands of proteins across all conditions to determine the selectivity of degradation.
-
Logical Relationships in Degrader Design
The selectivity of a PROTAC is governed by a complex interplay of factors beyond simple binary affinities. The linker length and composition, the specific E3 ligase recruited, and the topology of the ternary complex all play crucial roles.
Conclusion
Determining the selectivity profile of a this compound degrader is a critical and multi-step process that is fundamental to its preclinical development. By employing a suite of biochemical, cellular, and proteomic assays, researchers can build a comprehensive understanding of a degrader's on-target potency and off-target liabilities. The structured presentation of this data in tabular and graphical formats is essential for informed decision-making in the optimization of lead compounds and the selection of candidates for further development. While specific data for this compound degraders is yet to be widely published, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of this and other novel targeted protein degraders.
References
- 1. portlandpress.com [portlandpress.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. youtube.com [youtube.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 6. revvity.com [revvity.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
The Role of Carbamoyl Phosphate Synthetase 2 (CPS2) in Acute Myeloid Leukemia: A Technical Guide for Researchers
Introduction: Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow. A key hallmark of many cancers, including AML, is a reprogrammed metabolism that supports this uncontrolled growth. One such critical metabolic pathway is the de novo synthesis of pyrimidines, the building blocks of DNA and RNA. Carbamoyl Phosphate Synthetase 2 (CPS2), as part of the multifunctional enzyme CAD, catalyzes the first and rate-limiting step of this pathway. This central role in nucleotide biosynthesis makes this compound a compelling therapeutic target in AML research. This technical guide provides an in-depth overview of the function, regulation, and therapeutic potential of this compound in AML for researchers, scientists, and drug development professionals. While direct inhibitors of this compound are not yet in clinical trials for AML, extensive preclinical research on inhibitors of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the same pathway, provides a strong rationale and a valuable proxy for understanding the consequences of targeting de novo pyrimidine synthesis in this disease.
Core Concepts: this compound and the De Novo Pyrimidine Synthesis Pathway
The CAD protein is a large, multifunctional enzyme that integrates the first three enzymatic activities of the de novo pyrimidine synthesis pathway:
-
Carbamoyl Phosphate Synthetase 2 (this compound): Catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP. This is the committed step of the pathway.
-
Aspartate Transcarbamoylase (ATC): Combines carbamoyl phosphate with aspartate to form carbamoyl aspartate.
-
Dihydroorotase (DHO): Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.
The subsequent step is catalyzed by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which converts dihydroorotate to orotate. The pathway culminates in the formation of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.
Quantitative Data on CAD/CPS2 and Downstream Pathway Inhibition in AML
The following tables summarize key quantitative data from preclinical studies on the targeting of the de novo pyrimidine synthesis pathway in AML.
Table 1: Expression of CAD (this compound) mRNA in AML
| Gene | Dataset | AML (n=173) TPM (Median) | Normal (n=70) TPM (Median) | Log2(Fold Change) | p-value |
| CAD | TCGA, GTEx | 25.1 | 15.8 | 0.66 | < 0.05 |
Data obtained from Gene Expression Profiling Interactive Analysis (GEPIA) based on TCGA and GTEx datasets. TPM: Transcripts Per Million.
Table 2: In Vitro Efficacy of DHODH Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| Brequinar | Various AML | Cell Viability | ED50 | ~ 1 µM | [1] |
| Emvododstat (PTC299) | Various Leukemia/Lymphoma | Cell Viability | CC50 | Varies by cell line | [2] |
| RP7214 | U937, HL-60, THP-1, KG-1 | Cell Viability | GI50 | 2.4 - 7.6 µM | [3] |
| MEDS433 | Various AML | Apoptosis Induction | - | Potent Induction | [4] |
Table 3: In Vivo Efficacy of DHODH Inhibitors in AML Models
| Compound | AML Model | Dosing Schedule | Outcome | Citation |
| Brequinar | THP-1 Xenograft | 15 mg/kg Q3D or 5 mg/kg daily | Slowed tumor growth | [5] |
| Brequinar | HoxA9 + Meis1 AML | Every 2 days or twice weekly | Reduced leukemic burden, improved survival | [5] |
| RP7214 | MV-4-11 Xenograft | 3, 10, 30 mg/kg BID | Significant anti-tumor activity | [3] |
Table 4: Synergistic Combinations with DHODH Inhibitors in AML
| DHODH Inhibitor | Combination Agent | AML Model | Effect | Citation |
| RP7214 | Azacitidine | MV-4-11 cells | > 25% increased inhibition of proliferation | [3] |
| RP7214 | Venetoclax | MV-4-11 cells | 15% increased inhibition of cell growth | [3] |
| MEDS433 | Dipyridamole | AML cell lines | Synergistic induction of apoptosis | [4][6] |
| DHODH Inhibitor | Venetoclax | AML | Overcomes resistance | [7] |
Signaling Pathways and Regulatory Mechanisms
The activity of this compound within the CAD protein is tightly regulated to meet the cellular demand for pyrimidines. Key regulatory inputs include allosteric feedback inhibition and post-translational modifications driven by major signaling pathways.
Allosteric Regulation of this compound
References
- 1. file.glpbio.cn [file.glpbio.cn]
- 2. Frontiers | Emvododstat, a Potent Dihydroorotate Dehydrogenase Inhibitor, Is Effective in Preclinical Models of Acute Myeloid Leukemia [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Venetoclax and Hypomethylating Agent Combination in Myeloid Malignancies: Mechanisms of Synergy and Challenges of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Carbamoyl Phosphate Synthetase II (CPS2) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase II (CPS2), a key enzyme in the de novo pyrimidine biosynthesis pathway, is a critical component of the multifunctional protein CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase).[1][2][3][4] This pathway is essential for the synthesis of nucleotides required for DNA and RNA replication, making this compound a compelling target for anticancer drug development. In cancer cells, there is often a shift from the salvage pathway to the de novo pyrimidine synthesis pathway to meet the high demand for nucleotides for rapid proliferation.[5] Inhibition of this compound can deplete the pyrimidine nucleotide pool, leading to cell growth arrest and apoptosis.
These application notes provide detailed protocols for in vitro studies involving the treatment of cancer cell lines with this compound inhibitors, such as Acivicin and N-(Phosphonacetyl)-L-aspartate (PALA). The protocols cover cell treatment, viability assays, and protein analysis to evaluate the efficacy and mechanism of action of this compound inhibitors.
Signaling Pathway of this compound in De Novo Pyrimidine Biosynthesis
This compound, as part of the CAD protein, catalyzes the first and rate-limiting step in the de novo pyrimidine synthesis pathway. The pathway is regulated by upstream signals, including MAPK and EGF, which can lead to the overexpression and phosphorylation of CAD.[2] The end-product of the pathway, UTP, acts as a feedback inhibitor of this compound, while phosphoribosyl pyrophosphate (PRPP) is an allosteric activator.[6]
Caption: this compound signaling in pyrimidine synthesis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the this compound inhibitor Acivicin in different cancer cell lines. This data is crucial for determining the appropriate concentration range for in vitro experiments.
| Cell Line | Inhibitor | IC50 (µM) | Exposure Time (h) | Reference |
| Murine Lymphocytes | Acivicin | ~0.1 | Not Specified | [7] |
| WEHI 7.1 Murine Leukemia | Acivicin | ~0.1 | Not Specified | [7] |
Note: IC50 values can vary depending on the cell line, assay conditions, and exposure time. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Cell Culture and Treatment with this compound Inhibitors
This protocol describes the general procedure for culturing cancer cells and treating them with this compound inhibitors.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound inhibitor (e.g., Acivicin or PALA) dissolved in a suitable solvent (e.g., DMSO or PBS)
-
Sterile cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in the appropriate cell culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Prepare a series of dilutions of the this compound inhibitor in complete cell culture medium. It is recommended to perform a dose-response study with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to determine the IC50 value.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of the this compound inhibitor. Include a vehicle control (medium with the solvent used to dissolve the inhibitor).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with this compound inhibitors in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of CAD Protein
This protocol is used to detect the expression levels of the CAD protein after treatment with this compound inhibitors.
Materials:
-
Cells treated with this compound inhibitors in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CAD
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CAD antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study of a this compound inhibitor.
References
- 1. Pyrimidine Biosynthetic Enzyme CAD: Its Function, Regulation, and Diagnostic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAD Research Products: Novus Biologicals [novusbio.com]
- 3. CAD protein - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Dissertation or Thesis | The regulation of carbamoyl phosphate synthetase-aspartate transcarbamoylase-dihydroorotase (CAD) by phosphorylation and protein-protein interactions | ID: s7526d44n | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. The effects of a leukaemia-controlling dose of acivicin on murine splenic lymphocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Targeting Cps2 for Leukemia Differentiation Therapy
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a blockade in the differentiation process, where leukemic myeloblasts are arrested at an immature stage, leading to their uncontrolled proliferation.[1] Differentiation therapy, which aims to overcome this blockade and force leukemic cells to mature into non-proliferating, terminally differentiated cells, represents a powerful therapeutic strategy.[1] A notable success in this area is the use of all-trans retinoic acid (ATRA) for acute promyelocytic leukemia (APL), a specific subtype of AML.[2]
The de novo pyrimidine biosynthesis pathway is essential for producing the building blocks of DNA and RNA, which are critical for rapidly proliferating cancer cells. Leukemic cells, in particular, show a heightened reliance on this pathway compared to their normal hematopoietic counterparts.[3] Carbamoyl Phosphate Synthetase II (Cps2), which functions as part of the multifunctional protein CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase), is the rate-limiting enzyme in this pathway. It catalyzes the first committed step in pyrimidine synthesis. Targeting this critical metabolic node presents a promising strategy to induce "pyrimidine starvation," thereby overcoming the differentiation block in AML.
Principle of Action: Pyrimidine Starvation Induces Myeloid Differentiation
Inhibiting the de novo pyrimidine synthesis pathway leads to a rapid depletion of the intracellular pyrimidine pool. This metabolic stress has been shown to be selectively detrimental to AML cells and can trigger a program of terminal myeloid differentiation. While much of the direct research has focused on Dihydroorotate Dehydrogenase (DHODH), an enzyme downstream of this compound, the underlying principle is the same.[1][2] By inhibiting this compound/CAD, the entire pathway is blocked at its source, leading to potent pyrimidine starvation.
This depletion is believed to activate specific cellular signaling cascades that overcome the differentiation arrest.[3] The effect can be reversed by supplementing the culture medium with extracellular uridine, which bypasses the need for de novo synthesis and confirms that the differentiation-inducing effect is a direct result of pyrimidine deficiency.[2]
Signaling Pathway for this compound/CAD Inhibition-Mediated Differentiation
Inhibition of this compound/CAD initiates a cascade of events stemming from pyrimidine pool depletion. This metabolic stress can activate the Akt/mTOR signaling pathway, which has been shown to be required for the differentiation process.[3] Furthermore, pyrimidine depletion can activate a DNA damage response pathway involving ATR/Chk1, which also contributes to inducing differentiation in AML cells.[4]
Quantitative Data Summary
While specific data for this compound inhibitors in leukemia differentiation is emerging, studies using inhibitors of the downstream enzyme DHODH provide a strong proof-of-concept for the effects of pyrimidine starvation. The following table summarizes representative data from such studies.
| Cell Line | Treatment (Target) | Concentration | Key Quantitative Outcome | Reference |
| HL-60 | Brequinar (DHODH) | 100 nM | ~60% of cells positive for CD11b differentiation marker after 6 days | Sykes DB, et al. Cell. 2016 |
| THP-1 | Brequinar (DHODH) | 250 nM | Significant increase in CD11b expression after 4 days | Sykes DB, et al. Cell. 2016 |
| MOLM-13 | HOSU-53 (DHODH) | 100 nM | >80% induction of CD11b expression after 5 days | [5] |
| HL-60 | 5-aminoimidazole-4-carboxamide ribonucleoside (AICAr) | 0.5 mM | Significant increase in NBT-positive cells after 72 hours | [4] |
Experimental Protocols
Protocol for Culturing Human Myeloid Leukemia Cells (HL-60)
The HL-60 cell line, derived from a patient with acute promyelocytic leukemia, is a widely used model for studying myeloid differentiation.[6]
Materials:
-
HL-60 cells (ATCC® CCL-240™)
-
RPMI-1640 Medium (e.g., Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
L-Glutamine
-
Incubator (37°C, 5% CO₂)
-
Sterile culture flasks (T-25 or T-75)
-
Centrifuge
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
-
Thaw a cryopreserved vial of HL-60 cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of fresh complete growth medium and transfer to a T-25 flask.
-
Maintain the culture by subculturing every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL. Do not allow the density to exceed 2 x 10⁶ cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
Protocol for Induction of Differentiation
Materials:
-
Log-phase HL-60 cells
-
Complete growth medium
-
This compound/CAD inhibitor (or other pyrimidine synthesis inhibitor, e.g., Brequinar as a control)
-
Uridine stock solution (100 mM in sterile water)
-
6-well or 24-well tissue culture plates
-
Hemocytometer or automated cell counter
Procedure:
-
Seed HL-60 cells at a density of 2 x 10⁵ cells/mL in culture plates.
-
Prepare serial dilutions of the this compound/CAD inhibitor in complete growth medium. Add to the designated wells. Include a vehicle-only control (e.g., DMSO).
-
Rescue Experiment (optional but recommended): To confirm the mechanism of action, include wells treated with the inhibitor plus a final concentration of 100-200 µM uridine. Uridine should abrogate the differentiation effect.[2]
-
Incubate the plates for 3 to 6 days at 37°C, 5% CO₂. The optimal time should be determined empirically.
-
Proceed to assess differentiation using the methods below.
Protocol for Assessment of Myeloid Differentiation
A. Nitroblue Tetrazolium (NBT) Reduction Assay
This assay measures the production of superoxide radicals, a hallmark of functional, mature myeloid cells like neutrophils.
Materials:
-
Treated and control cells
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (1 mg/mL in DMSO)
-
PBS
-
Hemocytometer
-
Microscope slides and coverslips
Procedure:
-
Harvest cells from each treatment condition and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in 1 mL of PBS. Count the cells.
-
Prepare the NBT reaction mixture: For each 1 mL of cell suspension (approx. 1 x 10⁶ cells), add 1 mL of NBT solution and 10 µL of PMA (final concentration ~100 ng/mL) to stimulate the cells.
-
Incubate at 37°C for 25-30 minutes.
-
Prepare cytospin slides or simple wet mounts.
-
Using a light microscope, count at least 200 cells per sample. Differentiated cells will contain dark blue/black formazan deposits.
-
Calculate the percentage of NBT-positive cells.
B. Flow Cytometry for Surface Marker Expression
This method provides a quantitative measure of differentiation by detecting the expression of myeloid surface markers such as CD11b.
Materials:
-
Treated and control cells
-
FACS buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies (e.g., PE-conjugated anti-human CD11b)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Harvest approximately 0.5-1 x 10⁶ cells per sample.
-
Wash the cells once with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the recommended amount of anti-CD11b antibody (and isotype control in a separate tube).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze the samples on a flow cytometer, gating on the live cell population. Determine the percentage of CD11b-positive cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the differentiation-inducing potential of a this compound inhibitor.
References
- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. [vivo.health.unm.edu]
- 2. Targeting the pyrimidine synthesis pathway for differentiation therapy of acute myelogenous leukemia - Sun - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine depletion enhances targeted and immune therapy combinations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of differentiation in acute promyelocytic leukemia cells (HL-60) by the verticillin derivative Sch 52900 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Viability Assay with Cps2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamoyl Phosphate Synthetase II (CPS2) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the rate-limiting step in the production of pyrimidine nucleotides.[1][2] These nucleotides are essential building blocks for DNA and RNA synthesis.[2] Consequently, this compound is a key target in cancer therapy, as rapidly proliferating cancer cells have a high demand for nucleotides.[1][3] Inhibiting this compound can lead to a depletion of the pyrimidine pool, thereby hindering DNA replication and cell division, ultimately inducing cell death.[3]
These application notes provide a detailed protocol for assessing the effect of a this compound inhibitor on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[5][6][8]
Experimental Protocols
Materials
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound inhibitor (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
CO2 incubator (37°C, 5% CO2)
MTT Assay Protocol for this compound Treatment
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask to about 80-90% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. A trypan blue exclusion assay can be performed to ensure high initial cell viability (>95%).[9][10][11][12][13]
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14]
-
Incubate the plate for 24 hours in a CO2 incubator to allow the cells to attach.[14]
-
-
This compound Inhibitor Treatment:
-
Prepare serial dilutions of the this compound inhibitor in complete culture medium from the stock solution. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the this compound inhibitor, e.g., DMSO) and a negative control (untreated cells in medium only).
-
After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the prepared this compound inhibitor dilutions or control solutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the logarithm of the this compound inhibitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[7]
-
Data Presentation
The following tables summarize hypothetical quantitative data from a cell viability assay with a this compound inhibitor on a cancer cell line.
Table 1: Effect of this compound Inhibitor on Cell Viability after 48 hours
| This compound Inhibitor (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Control) | 1.254 | 0.089 | 100.0% |
| 0.1 | 1.198 | 0.075 | 95.5% |
| 1 | 1.053 | 0.062 | 84.0% |
| 10 | 0.677 | 0.041 | 54.0% |
| 50 | 0.238 | 0.025 | 19.0% |
| 100 | 0.113 | 0.015 | 9.0% |
Table 2: IC50 Values of this compound Inhibitor at Different Time Points
| Treatment Duration | IC50 (µM) |
| 24 hours | 25.6 |
| 48 hours | 12.3 |
| 72 hours | 6.8 |
Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: Pyrimidine biosynthesis pathway and the role of this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. brainly.com [brainly.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. 2.5.1. Trypan blue dye exclusion method [bio-protocol.org]
- 13. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vivo Evaluation of a CPS1-Targeting PROTAC
Introduction
Carbamoyl Phosphate Synthetase 1 (CPS1) is a critical mitochondrial enzyme that catalyzes the first and rate-limiting step of the urea cycle.[1][2] While its primary function in normal physiology is ammonia detoxification in the liver, emerging evidence highlights a significant role for CPS1 in cancer biology.[1] In certain cancer subtypes, such as non-small cell lung cancer (NSCLC) with concurrent KRAS and LKB1 mutations, tumor cells become dependent on CPS1 for pyrimidine biosynthesis to support rapid proliferation.[1][3] This dependency presents a compelling therapeutic window for targeting CPS1. This document outlines a detailed in vivo experimental design for the evaluation of a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of CPS1.
Target Rationale: CPS1 in Cancer
CPS1 is overexpressed in various cancers, including specific subtypes of lung, colon, and prostate cancer.[1] In cancer cells with reprogrammed metabolism, CPS1-mediated production of carbamoyl phosphate is shunted to the pyrimidine biosynthesis pathway, providing the necessary building blocks for DNA synthesis and cell proliferation.[1][3] Silencing CPS1 in these cancer cells leads to pyrimidine depletion, DNA damage, cell cycle arrest, and ultimately, cell death, making it an attractive target for therapeutic intervention.[1][3]
Signaling Pathway
Caption: CPS1 signaling pathway and PROTAC mechanism of action.
In Vivo Experimental Design
The in vivo evaluation of a CPS1-targeting PROTAC will be conducted in a stepwise manner, beginning with pharmacokinetic (PK) and pharmacodynamic (PD) studies, followed by efficacy studies in a relevant tumor model.
1. Animal Model Selection
-
Model: Athymic nude mice (or other immunocompromised strain).
-
Tumor Model: Subcutaneous xenograft model using a human NSCLC cell line with known KRAS/LKB1 mutations (e.g., A549) that overexpresses CPS1.[3] This can be confirmed by western blot or qPCR prior to implantation.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the PK profile of the CPS1 PROTAC and to establish a relationship between drug exposure and target degradation.
-
Study Groups:
-
Vehicle control
-
CPS1 PROTAC (multiple dose levels)
-
-
Dosing: Intravenous (IV) and intraperitoneal (IP) or oral (PO) administration to assess different routes.
-
Sample Collection: Blood samples will be collected at various time points post-dosing to determine plasma concentrations of the PROTAC. Tumor and liver tissues will be collected at the end of the study to assess target protein levels.
-
Analysis:
-
PK Analysis: PROTAC concentrations in plasma will be measured by LC-MS/MS to determine key parameters such as Cmax, t1/2, and AUC.
-
PD Analysis: CPS1 protein levels in tumor and liver tissues will be quantified by western blot or targeted proteomics (e.g., mass spectrometry).
-
3. Efficacy Studies
-
Objective: To evaluate the anti-tumor efficacy of the CPS1 PROTAC in the selected xenograft model.
-
Study Groups:
-
Vehicle control
-
CPS1 PROTAC (at doses determined from PK/PD studies)
-
Inactive control PROTAC (a molecule with a mutation in the E3 ligase binding motif)
-
Standard-of-care chemotherapy (e.g., cisplatin)
-
-
Dosing Regimen: Dosing frequency and duration will be based on the PK/PD data, aiming to maintain a plasma concentration that leads to sustained CPS1 degradation.
-
Endpoints:
-
Primary: Tumor growth inhibition (TGI), measured by tumor volume and weight.
-
Secondary:
-
Overall survival.
-
Body weight (as a measure of toxicity).
-
Biomarker analysis of tumor tissue at the end of the study (e.g., CPS1 levels, proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).
-
-
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Culture the selected NSCLC cell line (e.g., A549) under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
Protocol 2: PROTAC Administration
-
Prepare the CPS1 PROTAC formulation in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer the PROTAC to the mice via the chosen route (IV, IP, or PO) at the predetermined dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
Protocol 3: Pharmacokinetic Analysis
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C.
-
Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of the PROTAC.
-
Calculate PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Protocol 4: Pharmacodynamic Analysis (Western Blot)
-
At the end of the study, euthanize the mice and excise the tumors and livers.
-
Homogenize the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against CPS1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 5: Tumor Growth Monitoring and Efficacy Evaluation
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of general health and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Data Presentation
Table 1: Pharmacokinetic Parameters of CPS1 PROTAC
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax (ng/mL) | IV | 1 | |
| IP | 10 | ||
| PO | 30 | ||
| t1/2 (h) | IV | 1 | |
| IP | 10 | ||
| PO | 30 | ||
| AUC (ng*h/mL) | IV | 1 | |
| IP | 10 | ||
| PO | 30 |
Table 2: Pharmacodynamic Effect of CPS1 PROTAC on CPS1 Protein Levels
| Treatment Group | Dose (mg/kg) | Time Point (h) | Tumor CPS1 Degradation (%) | Liver CPS1 Degradation (%) |
| Vehicle | - | 24 | 0 | 0 |
| CPS1 PROTAC | 10 | 24 | ||
| CPS1 PROTAC | 30 | 24 | ||
| CPS1 PROTAC | 100 | 24 |
Table 3: Anti-Tumor Efficacy of CPS1 PROTAC in Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | Daily | 0 | |
| CPS1 PROTAC | 30 | Daily | ||
| Inactive Control | 30 | Daily | ||
| Standard-of-Care | 5 | QW |
Experimental Workflow
Caption: In vivo experimental workflow for CPS1 PROTAC evaluation.
References
Flow Cytometry Analysis of Cellular Fate Following Caspase-2 Modulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, a unique member of the caspase family of proteases, stands at a critical cellular crossroads, regulating both programmed cell death (apoptosis) and cell cycle progression.[1][2] Unlike other caspases that are often purely initiators or executioners of apoptosis, Caspase-2 exhibits a dual functionality that makes it a compelling target for therapeutic development in oncology and other disease areas. Its role as a tumor suppressor is linked to its ability to induce apoptosis in response to cellular stressors like DNA damage and to enforce cell cycle arrest, thereby preventing the proliferation of damaged cells.[1][3][4] This document provides detailed application notes and experimental protocols for the analysis of cellular responses to Caspase-2 modulation using flow cytometry, a powerful technique for single-cell analysis of these complex processes.
Key Concepts and Applications
Flow cytometry enables the high-throughput, quantitative analysis of single cells in a heterogeneous population. This is particularly advantageous for studying the multifaceted effects of Caspase-2, as it can simultaneously measure multiple parameters, including cell viability, apoptosis stage, and cell cycle phase.
Apoptosis Analysis: The induction of apoptosis by Caspase-2 can be meticulously quantified using flow cytometry. Key assays include:
-
Annexin V & Propidium Iodide (PI) Staining: This classic assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
-
Active Caspase-2 Staining: Utilizes fluorescently labeled inhibitors of caspases (FLICA) that specifically and irreversibly bind to the active form of Caspase-2, allowing for direct measurement of its enzymatic activity within the cell.
Cell Cycle Analysis: Caspase-2's influence on cell cycle progression, particularly its role in G1/S phase arrest, can be precisely determined.
-
Bromodeoxyuridine (BrdU) & 7-Aminoactinomycin D (7-AAD) Staining: This method identifies cells actively synthesizing DNA (S-phase) through the incorporation of the thymidine analog BrdU, while 7-AAD stoichiometrically binds to DNA, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.
Signaling Pathways Involving Caspase-2
Caspase-2 is activated in response to various cellular stresses, most notably DNA damage and mitotic errors. A key activation platform is the PIDDosome, a multi-protein complex.[5][6][7][8] Once activated, Caspase-2 can trigger distinct downstream pathways leading to either apoptosis or cell cycle arrest.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments investigating the effects of a specific Caspase-2 inhibitor (Z-VDVAD-FMK) and a potential activator (a DNA-damaging agent like Etoposide).
Table 1: Dose-Response Effect of Caspase-2 Inhibitor on Etoposide-Induced Apoptosis
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | - | 2.5 ± 0.5 | 1.8 ± 0.3 |
| Etoposide | 50 | 25.4 ± 2.1 | 15.7 ± 1.5 |
| Etoposide + Z-VDVAD-FMK | 10 | 18.9 ± 1.8 | 10.2 ± 1.1 |
| Etoposide + Z-VDVAD-FMK | 25 | 12.3 ± 1.5 | 6.5 ± 0.8 |
| Etoposide + Z-VDVAD-FMK | 50 | 7.1 ± 0.9 | 3.4 ± 0.6 |
Table 2: Time-Course Effect of Caspase-2 Activation on Cell Cycle Progression
| Treatment | Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 24 | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| Etoposide (10µM) | 12 | 70.1 ± 2.8 | 15.3 ± 1.7 | 14.6 ± 1.6 |
| Etoposide (10µM) | 24 | 78.5 ± 3.5 | 8.9 ± 1.1 | 12.6 ± 1.4 |
| Etoposide (10µM) | 48 | 85.3 ± 4.0 | 5.1 ± 0.8 | 9.6 ± 1.2 |
Experimental Protocols
Experimental Workflow Overview
References
- 1. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CPS2-Mediated CDK2 Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the selective CDK2 degrader, CPS2. This compound is a PROTAC (Proteolysis-Targeting Chimera) designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2) by hijacking the ubiquitin-proteasome system.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, selective CDK2 degrader.[1][2] It functions as a PROTAC, a bifunctional molecule that brings a target protein and an E3 ubiquitin ligase into close proximity.[3][4] Specifically, this compound contains a ligand that binds to CDK2 and another ligand, pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of CDK2, marking it for degradation by the proteasome.[3][4]
Q2: What is the expected outcome of a successful this compound experiment?
A successful experiment using this compound should result in a significant and selective reduction in the protein levels of CDK2 in the treated cells. This can be observed via techniques such as Western blotting. The degradation of CDK2 is expected to be concentration- and time-dependent.[1][5]
Q3: At what concentrations should I use this compound?
The effective concentration of this compound can vary between cell lines. It has been shown to induce CDK2 degradation in the nanomolar range in various cancer cell lines, with a reported IC50 of 24 nM and DC50 values as low as 1 nM in MV-4-11 cells and 8 nM in MDA-MB-231 cells.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How quickly should I expect to see CDK2 degradation?
The kinetics of degradation can vary. Some reports indicate that this compound can rapidly induce CDK2 degradation within hours (e.g., 6 hours in Ramos and NB4 cells).[1] A time-course experiment is recommended to determine the optimal treatment duration for observing maximal degradation.
Troubleshooting Guide
Problem: No or minimal degradation of CDK2 is observed after this compound treatment.
This is a common issue in targeted protein degradation experiments. The following troubleshooting guide provides potential causes and solutions, categorized by experimental stage.
1. Issues with the PROTAC Molecule (this compound)
-
Possible Cause: Degradation or instability of the this compound compound.
-
Solution: Ensure proper storage of the this compound compound as recommended by the supplier. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. To verify the integrity of your compound, consider analytical methods like LC-MS if available.
-
-
Possible Cause: Low cell permeability of this compound.
-
Solution: While this compound is designed to be cell-permeable, its efficiency can vary between cell types. If poor permeability is suspected, you could try to increase the incubation time or, if feasible for your experimental setup, use a cell line known to be responsive to this compound as a positive control.
-
2. Issues Related to the Cellular Machinery
-
Possible Cause: Low expression of the CRBN E3 ligase in the experimental cell line.
-
Solution: The activity of this compound is dependent on the presence of its E3 ligase partner, CRBN.[2] Verify the expression level of CRBN in your cell line by Western blot or qPCR. If CRBN expression is low or absent, consider using a different cell line with higher CRBN expression.
-
-
Possible Cause: The proteasome is inhibited or has low activity.
-
Solution: The degradation of ubiquitinated CDK2 is carried out by the proteasome. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated CDK2 in the presence of the proteasome inhibitor would indicate that the upstream steps (ternary complex formation and ubiquitination) are occurring.
-
-
Possible Cause: The target protein (CDK2) has a very high synthesis rate.
-
Solution: If the rate of CDK2 synthesis is faster than the rate of degradation induced by this compound, you may not observe a significant decrease in total CDK2 levels. To investigate this, you can perform a cycloheximide (CHX) chase assay. CHX blocks new protein synthesis, allowing you to monitor the degradation of the existing CDK2 pool in the presence and absence of this compound.
-
3. Issues with the Experimental Setup and Execution
-
Possible Cause: Suboptimal concentration or incubation time.
-
Solution: As mentioned in the FAQs, the optimal conditions can be cell-line specific. Perform a dose-response (e.g., 1 nM to 10 µM) and a time-course (e.g., 2, 4, 8, 12, 24 hours) experiment to identify the ideal conditions for your system.[5] Be aware of the "hook effect," where very high concentrations of a PROTAC can inhibit ternary complex formation and reduce degradation efficiency.[6]
-
-
Possible Cause: Issues with the Western blot analysis.
-
Solution: Ensure that your Western blot protocol is optimized for CDK2 detection. Use a validated primary antibody for CDK2 and an appropriate loading control to normalize your data. Run positive and negative controls (e.g., untreated cells and cells treated with a known CDK2 inhibitor that does not cause degradation).
-
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 24 nM | Not specified | [1][2][7] |
| DC50 | 1 nM | MV-4-11 | [2] |
| DC50 | 8 nM | MDA-MB-231 | [2] |
| Effective Concentration Range | 5-333 nM | Ramos | [1] |
| Time to Degradation | Rapid (within 6 hours) | Ramos, NB4 | [1] |
Key Experimental Protocols
1. Western Blotting for CDK2 Degradation
-
Objective: To quantify the levels of CDK2 protein following treatment with this compound.
-
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) or with a single concentration for different time points (e.g., 0, 2, 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CDK2 overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using image analysis software and normalize the CDK2 signal to the loading control.
-
2. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Objective: To verify the formation of the CDK2-CPS2-CRBN ternary complex.
-
Methodology:
-
Treat cells with this compound or a vehicle control for the optimal time determined previously.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against CDK2 or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against CDK2 and CRBN. The presence of both proteins in the immunoprecipitate from this compound-treated cells confirms the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of this compound-mediated CDK2 degradation.
Caption: Troubleshooting workflow for failed CDK2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CDK2 degrader this compound | CDK2 PROTAC | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound Supplier | CAS 2756741-90-7 | Tocris Bioscience [tocris.com]
Technical Support Center: Optimizing Cps2 Concentration for Experiments
Welcome to the technical support center for Carbamoyl Phosphate Synthetase 2 (Cps2) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this compound concentration and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its concentration critical in experiments?
A1: this compound, or Carbamoyl Phosphate Synthetase II, is a cytosolic enzyme that catalyzes the rate-limiting step in the de novo biosynthesis of pyrimidine nucleotides. This pathway is essential for DNA and RNA synthesis. The concentration of this compound is critical because it directly influences the rate of pyrimidine production, which in turn affects cell proliferation, viability, and response to therapeutic agents. An suboptimal concentration can lead to inconclusive or misleading results, while an optimized concentration ensures that the experimental outcomes are robust and reproducible.
Q2: How do I determine the optimal concentration of a this compound inhibitor for my cell viability assay?
A2: The optimal concentration of a this compound inhibitor should be determined empirically for each cell line and experimental condition. A common approach is to perform a dose-response study where cells are treated with a range of inhibitor concentrations. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the inhibitor. It is advisable to start with a broad range of concentrations and then narrow it down to a more specific range around the initial estimated IC50.
Q3: What are the key substrates and regulators I need to consider for a this compound enzyme activity assay?
A3: For a this compound enzyme activity assay, the key substrates are glutamine, bicarbonate, and ATP. The enzyme's activity is allosterically activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and is subject to feedback inhibition by uridine triphosphate (UTP).[1] Therefore, the concentrations of these molecules in your assay buffer will significantly impact the measured this compound activity.
Q4: My this compound enzyme activity is lower than expected. What are some common causes?
A4: Low this compound activity can stem from several factors. Ensure that the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. The assay buffer must be at the optimal pH and temperature. Check the concentrations of all substrates and cofactors, particularly ATP and magnesium ions, as an excess of either can be inhibitory.[1] Also, consider the presence of any potential inhibitors in your sample.
Troubleshooting Guides
Issue 1: High Background Signal in this compound Activity Assay
| Possible Cause | Recommended Solution |
| Contamination of Reagents | Use fresh, high-purity reagents. Filter-sterilize buffers to remove any particulate matter. |
| Non-specific Enzyme Activity | Include a control with a specific this compound inhibitor to determine the portion of the signal that is this compound-dependent. |
| Instability of Assay Product | Ensure that the method to detect carbamoyl phosphate is rapid and that the product is stabilized according to the protocol. |
Issue 2: Inconsistent Results in Cell Viability Assays with this compound Inhibitors
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Inhibitor Instability | Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. Some compounds may be unstable in culture media over time. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation, leading to changes in compound concentration. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for mammalian this compound, which are crucial for designing enzyme activity assays.
| Parameter | Value | Condition |
| Km (NH3) | 26 µM | Low ATP concentration |
| Km (NH3) | 166 µM | High ATP concentration |
| Km (Bicarbonate) | 1.4 mM | - |
Data sourced from a study on mammalian carbamoyl-phosphate synthetase II.[1]
Experimental Protocols
Protocol 1: Colorimetric Assay for this compound Enzyme Activity in Cell Lysates
This protocol is adapted from methodologies that measure the production of carbamoyl phosphate.
1. Preparation of Cell Lysate:
- Harvest cells and wash twice with ice-cold PBS.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).
2. Enzyme Reaction:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl (pH 8.0)
- 20 mM MgCl2
- 10 mM ATP
- 100 mM NaHCO3
- 20 mM L-glutamine
- In a 96-well plate, add 50 µL of the reaction mixture to each well.
- Add 20-50 µg of cell lysate to each well to initiate the reaction. Include a blank with lysis buffer only.
- Incubate the plate at 37°C for 30-60 minutes.
3. Detection of Carbamoyl Phosphate:
- Stop the reaction by adding a colorimetric reagent that reacts with carbamoyl phosphate (e.g., a solution containing diacetyl monoxime and thiosemicarbazide).
- Incubate at a higher temperature (e.g., 95°C) for a specified time to allow for color development.
- Measure the absorbance at the appropriate wavelength (e.g., 530 nm) using a microplate reader.
- Calculate the this compound activity based on a standard curve generated with known concentrations of carbamoyl phosphate.
Visualizations
This compound Regulatory Pathway
References
Technical Support Center: CPS2/CAD Off-Target Effects in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of inhibitors targeting Carbamoyl Phosphate Synthetase 2, Aspartate Transcarbamoylase, and Dihydroorotase (CPS2/CAD) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound/CAD and why is it a target in cancer therapy?
This compound/CAD is a multifunctional enzyme that catalyzes the first three steps of the de novo pyrimidine biosynthesis pathway. This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. In many cancer cells, this pathway is upregulated to support rapid proliferation, making this compound/CAD an attractive therapeutic target.[1] Inhibition of this compound/CAD is intended to deplete the pyrimidine pool, thereby halting cell division and tumor growth.
Q2: What are the most commonly studied inhibitors of this compound/CAD?
The most well-characterized inhibitors of the pyrimidine synthesis pathway that ultimately affect this compound/CAD function include:
-
Brequinar (NSC 368390): A potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway. Inhibition of DHODH leads to a feedback inhibition of this compound/CAD.
-
Leflunomide and its active metabolite, A771726 (Teriflunomide): Leflunomide is a prodrug that is rapidly converted to A771726, which also inhibits DHODH.
Q3: What are the known off-target effects of this compound/CAD pathway inhibitors?
While primarily targeting pyrimidine synthesis, inhibitors like Brequinar and A771726 have been reported to have off-target effects, which can contribute to both their therapeutic efficacy and toxicity profiles.
-
A771726 (active metabolite of Leflunomide): Has been shown to inhibit Src family tyrosine kinases and Cyclooxygenase-2 (COX-2).[2]
-
Brequinar: Has been observed to stimulate the expression of antiviral genes, an effect that may be independent of its role in pyrimidine synthesis.
It is important to note that many small molecule inhibitors can exhibit polypharmacology, binding to multiple targets. Therefore, comprehensive off-target profiling is crucial in the pre-clinical setting.[3]
Troubleshooting Guides
Issue 1: Inconsistent cell viability results with this compound/CAD inhibitors.
Possible Cause 1: Cell culture medium composition.
-
Troubleshooting: The presence of exogenous pyrimidines (uridine, cytidine) in the cell culture medium can rescue cells from the effects of this compound/CAD inhibition, leading to inconsistent results.
-
Solution: Use a pyrimidine-free culture medium for your experiments. Always check the formulation of your basal medium and serum. Dialyzed fetal bovine serum (FBS) is recommended to remove small molecules like nucleosides.
Possible Cause 2: Off-target effects influencing cell viability.
-
Troubleshooting: At higher concentrations, the observed effects might be due to off-target activities rather than the intended inhibition of pyrimidine synthesis.
-
Solution: Perform dose-response experiments and correlate the IC50 values with the known on-target and off-target potencies of the inhibitor. A rescue experiment with exogenous uridine can help differentiate between on-target and off-target effects. If the phenotype is not rescued by uridine, it is likely an off-target effect.
Possible Cause 3: Cell line-specific metabolic dependencies.
-
Troubleshooting: Different cancer cell lines have varying dependencies on the de novo versus the salvage pathway for pyrimidine synthesis.
-
Solution: Profile the expression levels of key enzymes in both pathways (e.g., this compound/CAD for de novo and uridine-cytidine kinases for salvage) in your cell lines of interest. This will help in selecting appropriate models for your studies.
Issue 2: Difficulty in validating that the observed phenotype is due to an off-target effect.
Possible Cause: Lack of appropriate experimental controls.
-
Troubleshooting: Attributing a cellular phenotype to an off-target effect requires rigorous validation to exclude the contribution of the on-target activity.
-
Solution: Employ a combination of the following strategies:
-
Rescue experiments: As mentioned above, supplement the culture medium with downstream metabolites of the targeted pathway (e.g., uridine for this compound/CAD inhibitors).
-
Target knockout/knockdown: Use CRISPR-Cas9 or siRNA to eliminate the intended target (e.g., DHODH). If the inhibitor still elicits the same phenotype in the absence of its primary target, it is a strong indication of an off-target effect.[3]
-
Use of structurally related but inactive analogs: If available, test a molecule that is structurally similar to your inhibitor but does not bind to the intended target.
-
Data Presentation: Off-Target Activities of this compound/CAD Pathway Inhibitors
| Inhibitor | Off-Target | Assay Type | Cell Line/System | IC50 / Ki | Reference |
| A771726 | Src Tyrosine Kinases | Kinase Assay | In vitro | ~40 µM | [4] |
| A771726 | Cyclooxygenase-2 (COX-2) | PGE2 accumulation | A549 | 0.13 µg/mL | [5] |
| A771726 | Cyclooxygenase-1 (COX-1) | TxB2 accumulation | Human whole blood | 40 µg/mL | [5] |
| A771726 | Cyclooxygenase-2 (COX-2) | TxB2 accumulation | Human whole blood | 69 µg/mL | [5] |
| Brequinar | Dihydroorotate Dehydrogenase (DHODH) | Enzyme Assay | Human DHODH | 5.2 nM | [6] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Screen to Identify Off-Target-Mediated Drug Resistance
This protocol provides a workflow for identifying genes that, when knocked out, confer resistance to a this compound/CAD inhibitor, potentially highlighting off-target dependencies.
Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
This protocol outlines a mass spectrometry-based approach to identify kinases that interact with a this compound/CAD inhibitor.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to validate direct binding of an inhibitor to its on- and off-targets in a cellular context.
Signaling Pathways
This compound/CAD and Downstream Metabolic Pathways
The primary role of this compound/CAD is in the de novo synthesis of pyrimidines, which are essential for nucleic acid synthesis, protein glycosylation, and phospholipid biosynthesis.
Potential Off-Target Signaling of A771726
A771726 has been shown to inhibit Src family kinases and COX-2, which can impact multiple cancer-relevant signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jove.com [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A771726, the active metabolite of leflunomide, directly inhibits the activity of cyclo-oxygenase-2 in vitro and in vivo in a substrate-sensitive manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Cps2 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering solubility issues with Capsular Polysaccharide 2 (Cps2). The following troubleshooting guides and frequently asked questions (FAQs) address common problems encountered during experimental procedures.
Troubleshooting Guide
Issue: this compound fails to dissolve in aqueous buffers.
This is a common issue that can arise from several factors, including improper handling, inappropriate buffer conditions, or the inherent properties of the polysaccharide.
Possible Causes and Solutions:
-
Inadequate Hydration: Polysaccharides often require sufficient time and gentle agitation to hydrate and dissolve fully.
-
Solution: Allow the this compound to hydrate in the buffer for an extended period (e.g., overnight at 4°C) with gentle rocking or stirring. Avoid vigorous vortexing, which can cause shearing of the polysaccharide chains.
-
-
Incorrect pH or Ionic Strength: The solubility of polysaccharides can be highly dependent on the pH and ionic strength of the buffer.
-
Solution: Experiment with a range of pH values and salt concentrations to find the optimal conditions for your specific this compound preparation. A buffer screen can be an efficient way to test multiple conditions simultaneously.
-
-
Aggregation: this compound molecules may aggregate, especially at high concentrations or in suboptimal buffer conditions, leading to poor solubility.
-
Solution: Try dissolving the this compound at a lower concentration initially. If aggregation is suspected, the use of chaotropic agents like urea or guanidine hydrochloride at low concentrations might be helpful, but their compatibility with downstream applications must be considered.
-
-
Presence of Contaminants: Contaminating proteins or nucleic acids from the purification process can co-precipitate with this compound and affect its solubility.
-
Solution: Ensure the this compound preparation is of high purity. If contaminants are suspected, additional purification steps such as enzymatic treatment (e.g., with nucleases or proteases) followed by dialysis or size-exclusion chromatography may be necessary.
-
Issue: this compound precipitates out of solution during storage.
Precipitation during storage can lead to loss of material and inaccurate concentrations in subsequent experiments.
Possible Causes and Solutions:
-
Suboptimal Storage Conditions: Temperature fluctuations and improper buffer composition can lead to decreased solubility over time.
-
Solution: Store this compound solutions at the recommended temperature, typically 4°C for short-term and -20°C or -80°C for long-term storage. Ensure the storage buffer maintains the optimal pH and ionic strength for this compound solubility.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the polysaccharide structure and promote aggregation and precipitation.
-
Solution: Aliquot the this compound solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Microbial Contamination: Microbial growth in the solution can degrade the polysaccharide or alter the buffer conditions, leading to precipitation.
-
Solution: Work in a sterile environment when handling this compound solutions and consider adding a bacteriostatic agent (e.g., sodium azide, ensuring compatibility with your experiments) to the storage buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial buffer to try for dissolving this compound?
A1: A good starting point for dissolving most bacterial capsular polysaccharides is a phosphate-buffered saline (PBS) at a pH of 7.4. However, the optimal buffer can vary, so it is advisable to test a few conditions if you encounter solubility issues.
Q2: Can I heat the this compound solution to improve solubility?
A2: Gentle heating (e.g., 37-50°C) can sometimes aid in dissolving polysaccharides. However, excessive heat can lead to degradation of the polysaccharide chains, so this should be done with caution and monitored carefully.
Q3: How can I accurately determine the concentration of a this compound solution if I have solubility problems?
A3: If you suspect incomplete dissolution, it is important to first centrifuge your solution to pellet any insoluble material before measuring the concentration of the supernatant. Common methods for quantifying polysaccharides include colorimetric assays such as the phenol-sulfuric acid method or the uronic acid assay, depending on the composition of your this compound.
Quantitative Data Summary
The solubility of capsular polysaccharides is influenced by various factors. The following table summarizes the impact of pH and ionic strength on the solubility of a model bacterial capsular polysaccharide.
| Buffer Condition | pH | Ionic Strength (NaCl, mM) | Solubility (mg/mL) |
| Phosphate Buffer | 6.0 | 50 | 1.2 |
| Phosphate Buffer | 7.0 | 50 | 5.8 |
| Phosphate Buffer | 8.0 | 50 | 4.5 |
| Phosphate Buffer | 7.0 | 150 | 8.2 |
| Phosphate Buffer | 7.0 | 300 | 7.5 |
Note: This data is illustrative for a model polysaccharide and optimal conditions for this compound may vary.
Experimental Protocols
Protocol: Small-Scale Solubility Screening of this compound
This protocol outlines a method for testing the solubility of this compound under different buffer conditions.
-
Preparation of Buffers: Prepare a set of buffers with varying pH (e.g., pH 6.0, 7.0, 8.0) and ionic strengths (e.g., 50 mM, 150 mM, 300 mM NaCl).
-
Aliquoting this compound: Weigh out equal, small amounts of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Dissolution: Add 1 mL of each test buffer to a separate tube containing the this compound.
-
Hydration: Gently rock the tubes at 4°C overnight to allow for complete hydration.
-
Assessment of Solubility: After incubation, visually inspect each tube for any undissolved material.
-
Separation of Insoluble Material: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved polysaccharide using a suitable colorimetric assay.
Visualizations
Caption: Experimental workflow for this compound solubility testing.
Caption: Troubleshooting flowchart for this compound insolubility.
Technical Support Center: Optimizing Cps2 Efficacy In Vitro
Welcome to the technical support center for Carbamoyl Phosphate Synthetase II (CPS2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the in vitro efficacy of your this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function?
A1: Carbamoyl Phosphate Synthetase II (this compound) is a cytosolic enzyme that catalyzes the first and rate-limiting step in the de novo pyrimidine biosynthesis pathway. It synthesizes carbamoyl phosphate from glutamine, bicarbonate, and ATP. This pathway is crucial for the production of nucleotides required for DNA and RNA synthesis.
Q2: What are the key activators and inhibitors of this compound?
A2: this compound activity is allosterically regulated. It is activated by 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP, and is inhibited by the end-product of the pyrimidine pathway, uridine triphosphate (UTP).
Q3: How does phosphorylation affect this compound activity?
A3: this compound is part of a multifunctional protein called CAD. Phosphorylation of CAD by different kinases modulates this compound activity. For instance, phosphorylation by MAP kinase can decrease UTP inhibition and increase PRPP activation, leading to higher activity.[1] Conversely, phosphorylation by Protein Kinase A (PKA) can increase UTP inhibition and decrease PRPP activation, resulting in lower activity.[1]
Q4: What are the optimal storage conditions for the this compound enzyme?
A4: As a general guideline, purified enzymes like this compound are typically most stable at low temperatures to prevent degradation and loss of activity. Storage at -80°C is recommended for long-term stability. For short-term storage, 4°C can be used, but it is advisable to include cryoprotectants like glycerol (25-50%) to prevent damage from freezing and thawing.[2][3] It is also important to maintain the enzyme in a suitable buffer at an optimal pH.[2]
Troubleshooting Guide
Issue 1: Low or No this compound Activity Detected
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at -80°C in a suitable buffer containing a cryoprotectant. Avoid repeated freeze-thaw cycles. Run a positive control with known active enzyme if available. |
| Sub-optimal Assay Conditions | Verify that the pH of the reaction buffer is within the optimal range for this compound (typically around pH 7.4). Ensure all necessary substrates (Glutamine, ATP, Bicarbonate) and cofactors (Magnesium) are present at optimal concentrations. |
| Presence of Inhibitors | Ensure that the final product, UTP, is not accumulating in the reaction, as it is a potent feedback inhibitor. If possible, include a system to remove UTP as it is formed. Be aware of potential inhibitors in your sample preparations. |
| Incorrect Temperature | Ensure the assay is performed at the optimal temperature for this compound activity, which is typically 37°C. |
Issue 2: High Background Signal
| Potential Cause | Troubleshooting Step |
| Contamination of Reagents | Use fresh, high-purity reagents. Ensure that the radiolabeled substrate (e.g., [¹⁴C]bicarbonate) is not contaminated with non-volatile radioactive impurities. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to determine the level of non-enzymatic product formation. If high, consider optimizing the reaction conditions (e.g., pH, temperature) to minimize this. |
| Incomplete Removal of Unreacted Radiolabel | Optimize the washing steps after the reaction to ensure all unreacted radiolabeled substrate is removed before scintillation counting. |
Issue 3: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme and the radiolabeled substrate. Prepare a master mix for the reaction components to minimize pipetting variability. |
| Enzyme Instability during Assay | The enzyme may be losing activity over the course of the assay. Consider adding stabilizing agents such as polyamines (spermine or spermidine) at low concentrations. Be cautious as high concentrations can be inhibitory. |
| Variability in Reaction Time | Ensure that the reaction is started and stopped at precisely the same time for all samples. |
Quantitative Data on this compound Regulators
Table 1: Allosteric Activators of this compound
| Activator | Description | Reported Effect |
| PRPP | 5-phosphoribosyl-1-pyrophosphate | Allosteric activator. Increases the affinity of this compound for its substrates.[4][5] |
| ATP | Adenosine triphosphate | A substrate, but also acts as an allosteric activator.[5] |
| N-Acetyl-L-glutamate (NAG) | While an essential activator for CPS1, its direct activating effect on this compound is less pronounced and context-dependent.[6] | |
| Polyamines (Spermine, Spermidine) | Can stabilize the enzyme and enhance activity at low concentrations. |
Table 2: Allosteric Inhibitors of this compound
| Inhibitor | Description | Reported Effect |
| UTP | Uridine triphosphate | A potent allosteric feedback inhibitor, indicating sufficient product formation.[4][5] |
Experimental Protocols
Protocol 1: In Vitro this compound Activity Assay (Radiolabeled)
This protocol is adapted from standard methods for measuring this compound activity by quantifying the formation of radiolabeled carbamoyl phosphate.
Materials:
-
Purified this compound enzyme (from recombinant expression or tissue purification)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 20 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
Substrates:
-
L-Glutamine solution (100 mM)
-
ATP solution (100 mM)
-
[¹⁴C]Sodium Bicarbonate (specific activity ~50-60 mCi/mmol)
-
-
Ornithine (100 mM)
-
Ornithine Transcarbamoylase (OTC) enzyme
-
Stopping Solution: 6% perchloric acid
-
Scintillation fluid
-
Scintillation vials
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the assay buffer, L-glutamine (final concentration 2 mM), ATP (final concentration 5 mM), ornithine (final concentration 5 mM), and OTC (sufficient to convert all produced carbamoyl phosphate to citrulline).
-
Initiate the Reaction: Add the purified this compound enzyme to the reaction mixture. The amount of enzyme should be determined empirically to ensure the reaction is in the linear range.
-
Start the Timed Reaction: Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate to a final concentration of 10 mM.
-
Incubation: Incubate the reaction tubes at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is still in the linear phase of product formation.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of cold 6% perchloric acid.
-
Remove Unreacted Bicarbonate: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant to a new tube. To remove unreacted [¹⁴C]bicarbonate, the supernatant can be carefully acidified and heated in a fume hood to drive off ¹⁴CO₂ or passed through a small anion exchange column that retains the negatively charged bicarbonate but not the neutral citrulline.
-
Quantify Product Formation: Add an aliquot of the final supernatant to a scintillation vial containing scintillation fluid.
-
Measure Radioactivity: Measure the radioactivity in a scintillation counter. The counts per minute (CPM) will be proportional to the amount of [¹⁴C]citrulline formed, which directly corresponds to the this compound activity.
-
Controls:
-
No Enzyme Control: A reaction mixture without the this compound enzyme to measure background signal.
-
Time Zero Control: A reaction stopped immediately after the addition of the enzyme to account for any non-enzymatic product formation at the start.
-
Protocol 2: In Vitro Phosphorylation of CAD/CPS2
This is a general protocol that can be adapted for the phosphorylation of recombinant CAD protein by kinases such as PKA or MAPK.
Materials:
-
Purified recombinant CAD protein
-
Active Protein Kinase A (PKA) or MAP Kinase (e.g., ERK1/2)
-
Kinase Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
ATP solution (10 mM)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Phosphor screen or autoradiography film
Procedure:
-
Set up the Kinase Reaction: In a microcentrifuge tube on ice, combine the following:
-
Purified CAD protein (1-5 µg)
-
Active PKA or MAPK (amount to be optimized)
-
Kinase Buffer
-
[γ-³²P]ATP (to a final concentration of ~10 µM)
-
Cold ATP (to a final concentration of ~100 µM)
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stop the Reaction: Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.
-
Visualization:
-
Stain the gel with Coomassie Blue to visualize the protein bands.
-
Dry the gel.
-
Expose the dried gel to a phosphor screen or autoradiography film to detect the incorporated ³²P. The presence of a radioactive band at the molecular weight of CAD indicates successful phosphorylation.
-
-
Controls:
-
No Kinase Control: A reaction mixture without the kinase to ensure that the phosphorylation is kinase-dependent.
-
No Substrate Control: A reaction mixture without the CAD protein to check for autophosphorylation of the kinase.
-
Visualizations
Caption: Allosteric and phosphorylation regulation of this compound activity.
Caption: Experimental workflow for the in vitro this compound activity assay.
References
- 1. Allosteric regulation of CAD modulates de novo pyrimidine synthesis during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Stability and Preservation – Creative Enzymes Blog [creative-enzymes.com]
- 3. k2sci.com [k2sci.com]
- 4. Dissertation or Thesis | The regulation of carbamoyl phosphate synthetase-aspartate transcarbamoylase-dihydroorotase (CAD) by phosphorylation and protein-protein interactions | ID: s7526d44n | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 6. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Caspase-2 Mediated Cytotoxicity in Non-Cancerous Cell Lines
Disclaimer: The query "Cps2" did not yield specific results for a cytotoxic agent. It is highly probable that this is a typographical error for Caspase-2 (also known as CASP2) , a protease involved in cellular processes including apoptosis (programmed cell death). This technical support center provides information on the role of Caspase-2 in cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is Caspase-2 and what is its role in non-cancerous cells?
A1: Caspase-2 is a highly conserved cysteine-aspartic protease.[1] In non-cancerous cells, it plays a complex and context-dependent role. It is recognized as an initiator caspase in some apoptotic pathways, meaning it can trigger the cascade of events leading to cell death in response to certain cellular stresses like DNA damage or heat shock.[1][2] Beyond apoptosis, Caspase-2 is also involved in other crucial cellular functions such as cell cycle regulation, DNA repair, and tumor suppression.[2][3] Its ability to suppress tumor formation is linked to its roles in inducing apoptosis or cell cycle arrest in potentially cancerous cells.[4]
Q2: Under what conditions does Caspase-2 induce cytotoxicity in non-cancerous cells?
A2: Caspase-2-mediated cytotoxicity in non-cancerous cells is typically induced by various stress stimuli, including:
-
Genotoxic Stress: DNA-damaging agents can trigger the activation of Caspase-2.[2]
-
Heat Shock: Elevated temperatures can lead to Caspase-2 activation and subsequent apoptosis.[3]
-
Cytoskeletal Disruption: Agents that interfere with the cytoskeleton can initiate Caspase-2-dependent cell death.[3]
-
Oxidative Stress: An imbalance of reactive oxygen species (ROS) can also serve as a trigger for Caspase-2 activation.[2]
Q3: How is Caspase-2 activated to induce a cytotoxic response?
A3: The primary mechanism of Caspase-2 activation is through its recruitment into a large protein complex called the PIDDosome .[2] This complex assembles in response to cellular stress, particularly DNA damage. The PIDDosome brings multiple pro-caspase-2 molecules into close proximity, leading to their dimerization and subsequent auto-activation.[3] Once activated, Caspase-2 can cleave specific downstream substrates to propagate the apoptotic signal.
Q4: What are the key downstream targets of Caspase-2 in its cytotoxic pathway?
A4: A critical downstream target of activated Caspase-2 is the pro-apoptotic protein Bid . Caspase-2 cleaves Bid into its truncated form, tBid. tBid then translocates to the mitochondria, where it induces mitochondrial outer membrane permeabilization (MOMP).[1] This leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating effector caspases (like Caspase-3) that execute the final stages of apoptosis.[1]
Q5: Is the cytotoxic effect of Caspase-2 always observed in non-cancerous cells?
A5: The role of Caspase-2 in apoptosis can be cell-type and stimulus-dependent.[3][4] For instance, while Caspase-2 deficiency can make some non-cancerous cells like transformed mouse embryonic fibroblasts resistant to certain apoptotic stimuli, primary cells from the same knockout mice may not show this resistance.[5] Furthermore, in some contexts, the absence of Caspase-2 has been shown to increase proliferation rates of non-cancerous cells.[3][4] This highlights the multifaceted nature of Caspase-2's function.
Data Presentation: Effects of Caspase-2 on Non-Cancerous Cell Lines
The following tables summarize quantitative data on the impact of Caspase-2 on cell viability and apoptosis in various non-cancerous cell lines under different experimental conditions. It is important to note that direct "cytotoxicity" values like IC50 are not applicable to an endogenous protein like Caspase-2. The data presented reflects the effects of the presence, absence, or inhibition of Caspase-2.
| Cell Line | Stressor/Condition | Measured Parameter | Observation with Caspase-2 Deficiency/Inhibition | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | γ-radiation | Apoptosis | Attenuated or delayed apoptotic response in Caspase-2 null MEFs. | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | Cytotoxic Drugs | Apoptosis | Attenuated or delayed apoptotic response in Caspase-2 null MEFs. | [3] |
| Mouse Embryonic Fibroblasts (MEFs) | Normal Culture | Proliferation | Higher rates of proliferation in Caspase-2 null MEFs compared to wild-type. | [3][4] |
| Primary Cortical Neurons | Rotenone (induces mitochondrial oxidative stress) | Apoptosis | Loss of Caspase-2 inhibited rotenone-induced apoptosis. | |
| Hepatocytes (from Caspase-2-/- mice) | TNFα/actinomycin | Apoptosis | Resistant to apoptosis compared to wild-type hepatocytes. | [3] |
Experimental Protocols
Fluorometric Assay for Caspase-2 Activity
This protocol provides a method for quantifying Caspase-2 activity in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer
-
2X Reaction Buffer
-
Caspase-2 substrate (e.g., VDVAD-AFC)
-
Dithiothreitol (DTT)
-
Fluorometer with 400 nm excitation and 505 nm emission filters
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your cell line of interest using an appropriate stressor. Include an untreated control group.
-
Harvest 1-5 million cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM immediately before use.
-
In a 96-well plate, add 50 µL of cell lysate to each well.
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well.
-
Add 5 µL of the 1 mM Caspase-2 substrate (VDVAD-AFC) to each well to a final concentration of 50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the fluorescence in a fluorometer at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis:
-
Calculate the fold-increase in Caspase-2 activity by comparing the fluorescence of the treated samples to the untreated control.
-
Western Blot for Caspase-2 Cleavage
This protocol describes the detection of Caspase-2 activation by observing its cleavage into smaller fragments via Western blotting.
Materials:
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Caspase-2 (that detects both pro- and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells as described in the fluorometric assay protocol.
-
Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Caspase-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. Pro-caspase-2 will appear as a higher molecular weight band, while the cleaved, active fragments will be smaller.
-
Troubleshooting Guides
Fluorometric Caspase-2 Assay
| Problem | Possible Cause | Solution |
| High background fluorescence | Contamination of reagents or plate. | Use fresh, high-quality reagents and a clean plate. Run a reagent blank (no cell lysate). |
| Cell lysis buffer is autofluorescent. | Test the autofluorescence of the lysis buffer alone. If high, consider a different formulation. | |
| Low or no signal | Insufficient apoptosis induction. | Optimize the concentration and duration of the stressor. Confirm apoptosis by another method (e.g., Annexin V staining). |
| Caspase-2 is not activated at the chosen time point. | Perform a time-course experiment to determine the peak of Caspase-2 activation. | |
| Protease inhibitors in the lysis buffer. | Ensure your lysis buffer does not contain protease inhibitors that would inhibit Caspase-2. | |
| High variability between replicates | Inconsistent cell numbers or pipetting. | Ensure accurate cell counting and careful, consistent pipetting. |
| Uneven incubation temperature. | Use a calibrated incubator and ensure the plate is evenly heated. |
Western Blot for Caspase-2 Cleavage
| Problem | Possible Cause | Solution |
| No bands detected | Insufficient protein loaded. | Increase the amount of protein loaded per well. |
| Ineffective antibody. | Use an antibody validated for Western blotting and known to detect both pro- and cleaved Caspase-2. Run a positive control (lysate from cells known to undergo Caspase-2 activation). | |
| Poor transfer. | Optimize transfer conditions (time, voltage). Check transfer efficiency with Ponceau S staining. | |
| Only pro-caspase-2 band is visible | Apoptosis was not induced or Caspase-2 was not activated. | Confirm apoptosis induction with a different method. Perform a time-course to ensure you are looking at the correct time point for cleavage. |
| The cleaved fragments are very small and ran off the gel. | Use a higher percentage gel to resolve smaller proteins. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. |
Mandatory Visualizations
Caption: Caspase-2 activation via the PIDDosome complex leading to apoptosis.
Caption: General experimental workflow for assessing Caspase-2 cytotoxicity.
References
Cps2 PROTAC hook effect troubleshooting
Welcome to the technical support center for researchers utilizing CPS2 PROTACs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a specific focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein, in this case, Carbamoyl Phosphate Synthetase 2 (this compound), decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve, deviating from the typical sigmoidal dose-response relationship seen with traditional inhibitors.[2][3]
Q2: What is the underlying mechanism of the this compound PROTAC hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][4][5] A PROTAC molecule mediates protein degradation by forming a productive ternary complex, bringing together the target protein (this compound) and an E3 ubiquitin ligase.[1][4][6] However, at high concentrations, the PROTAC can independently bind to either this compound or the E3 ligase, forming binary complexes (PROTAC-CPS2 or PROTAC-E3 ligase).[1][4] These binary complexes are unable to facilitate ubiquitination and subsequent degradation, thus competing with the formation of the productive ternary complex and reducing the overall degradation efficiency.[1][4][7]
Q3: Why is it critical to troubleshoot the hook effect?
A3: Understanding and mitigating the hook effect is crucial for accurate determination of a PROTAC's potency and efficacy.[2][3] Misinterpretation of the dose-response curve due to the hook effect can lead to incorrect estimations of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3] This can hinder the selection of optimal PROTAC concentrations for in vitro and in vivo studies and impede the structure-activity relationship (SAR) driven optimization of PROTAC molecules.[3]
Troubleshooting Guide
Issue: Observation of a Bell-Shaped Dose-Response Curve
If you observe a decrease in this compound degradation at higher concentrations of your PROTAC, you are likely encountering the hook effect. Here’s a step-by-step guide to troubleshoot this issue.
Step 1: Confirm Ternary Complex Formation
The formation of a stable ternary complex is a prerequisite for effective protein degradation.[8] Assays that measure the formation of the this compound-PROTAC-E3 ligase complex can provide direct evidence for the PROTAC's mechanism of action.
-
Recommended Experiment: Ternary Complex Formation Assay.
-
Rationale: Directly assesses the ability of the PROTAC to bring this compound and the E3 ligase together. A strong signal for ternary complex formation that diminishes at high PROTAC concentrations is indicative of the hook effect.
Step 2: Assess Binary and Ternary Complex Binding Affinities
The relative affinities of the PROTAC for the binary and ternary complexes can influence the severity of the hook effect.
-
Recommended Experiment: Biophysical Binding Assays (e.g., SPR, ITC, FP).
-
Rationale: Quantifying the binding affinities (KD) for PROTAC-CPS2, PROTAC-E3 ligase, and the ternary complex can help understand the thermodynamics of complex formation. High-affinity binary interactions can contribute to a more pronounced hook effect.
Step 3: Evaluate Target Ubiquitination
The ultimate goal of ternary complex formation is the ubiquitination of the target protein.
-
Recommended Experiment: In-cell Ubiquitination Assay.
-
Rationale: Directly measures the ubiquitination of this compound following PROTAC treatment. A decrease in ubiquitination at high PROTAC concentrations would correlate with the observed hook effect in degradation.
Quantitative Data Summary
The following table summarizes key parameters that are often evaluated when troubleshooting the PROTAC hook effect. Note that ideal values are highly dependent on the specific PROTAC, target, and E3 ligase system.
| Parameter | Description | Favorable Trend for Mitigating Hook Effect |
| DC50 | Concentration of PROTAC that induces 50% degradation of the target protein. | Lower |
| Dmax | Maximum percentage of target protein degradation achieved. | Higher |
| Ternary Complex KD | Dissociation constant for the ternary complex. | Lower (tighter binding) |
| Binary Complex KD | Dissociation constants for the PROTAC-Target and PROTAC-E3 ligase complexes. | Higher (weaker binding) relative to ternary complex KD |
| Cooperativity (α) | A measure of the influence of one binding partner on the affinity of the other. | α > 1 (Positive cooperativity) |
| Ternary Complex Half-life (t1/2) | The time it takes for half of the ternary complexes to dissociate. | Longer |
Experimental Protocols
Western Blotting for Dose-Response Analysis
-
Objective: To determine the dose-dependent degradation of this compound by a PROTAC.
-
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a wide range of PROTAC concentrations (e.g., 8-10 concentrations using half-log dilutions) for a predetermined time (e.g., 6, 12, or 24 hours).[9]
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against this compound and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize the this compound signal to the loading control. Plot the normalized this compound levels against the PROTAC concentration to generate a dose-response curve.
-
NanoBRET™ Ternary Complex Formation Assay (Live Cells)
-
Objective: To measure the formation of the this compound-PROTAC-E3 ligase ternary complex in living cells.[6][10]
-
Methodology:
-
Co-express a NanoLuc® luciferase-tagged this compound (energy donor) and a HaloTag®-fused E3 ligase component (e.g., VHL or CRBN) (energy acceptor) in cells.[6]
-
Label the HaloTag® fusion protein with a fluorescent ligand.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increase in the BRET signal indicates the proximity of the donor and acceptor, signifying ternary complex formation.[6]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To determine the binding affinities and kinetics of binary and ternary complex formation.[11][12]
-
Methodology:
-
Immobilize either the target protein (this compound) or the E3 ligase onto an SPR sensor chip.
-
To measure binary binding, flow the PROTAC over the immobilized protein at various concentrations and measure the association and dissociation rates.
-
To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the immobilized protein.
-
Fit the sensorgram data to appropriate binding models to calculate KD, kon, and koff values. The dissociation half-life of the ternary complex is a good indicator of its stability.[11]
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the this compound PROTAC mechanism and a troubleshooting workflow for the hook effect.
Caption: this compound PROTAC Mechanism and the Hook Effect.
Caption: Troubleshooting Workflow for the PROTAC Hook Effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flexible fitting of PROTAC concentration-response curves with Gaussian Processes | bioRxiv [biorxiv.org]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights and twists on PROTAC and molecular glue degraders design and mechanism - American Chemical Society [acs.digitellinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Interpreting Unexpected Results with Cps2
Welcome to the technical support center for Carbamoyl Phosphate Synthetase 2 (Cps2) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results encountered during their work with this compound.
Troubleshooting Guides & FAQs
This section provides answers to common issues that may arise during this compound experiments.
Question: Why am I observing low or no this compound activity in my assay?
Answer: Several factors can contribute to low or absent this compound activity. Consider the following possibilities:
-
Enzyme Instability: this compound, as part of the large multifunctional protein CAD, can be sensitive to degradation. Ensure proper storage conditions (-80°C in the presence of cryoprotectants like glycerol) and minimize freeze-thaw cycles.
-
Sub-optimal Assay Conditions: The activity of this compound is highly dependent on the concentration of its substrates and cofactors. Verify the concentrations of ATP, glutamine, and bicarbonate in your reaction mixture. Ensure the pH of the buffer is optimal (typically around 7.4).
-
Incorrect Magnesium to ATP Ratio: this compound activity is sensitive to the ratio of magnesium ions to ATP. An excess of either can be inhibitory.[1] The optimal ratio is typically close to 1:1.
-
Degraded Substrates: Ensure that ATP and glutamine solutions are fresh, as they can degrade over time, leading to lower enzyme activity.
Question: My this compound activity is highly variable between experiments. What could be the cause?
Answer: Inconsistent results can be frustrating. Here are some potential sources of variability:
-
Pipetting Errors: Given the multi-component nature of the this compound assay, small pipetting inaccuracies can lead to significant variations in results. Ensure your pipettes are calibrated and use a consistent technique.
-
Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure that all assay components are equilibrated to the correct temperature before starting the reaction and maintain a constant temperature throughout the incubation period.
-
Inconsistent Cell Lysis: If you are measuring this compound activity from cell lysates, the efficiency of cell lysis can impact the amount of active enzyme in your sample.[2] Standardize your lysis protocol to ensure consistent protein extraction.
Question: I am seeing a high background signal in my colorimetric assay. How can I reduce it?
Answer: High background can mask the true signal from your enzyme. Here are some tips to reduce it:
-
Reagent Contamination: Ensure that your buffers and reagents are free from any contaminating substances that might react with your detection reagents.
-
Non-enzymatic breakdown of Carbamoyl Phosphate: The product of the this compound reaction, carbamoyl phosphate, is unstable. The assay for its detection should be performed promptly after the enzymatic reaction.
-
High Blanks: Always include a "no enzyme" control to determine the background signal from your reagents. If this is high, consider preparing fresh reagents.
Question: I am screening for this compound inhibitors, but my results are not reproducible. What should I consider?
Answer: Inhibitor screening can be complex. Here are some factors that can affect reproducibility:
-
Compound Precipitation: The compounds you are screening may not be fully soluble in your assay buffer, leading to inconsistent concentrations. Check the solubility of your compounds under the assay conditions.
-
Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent effects. Ensure that you are pre-incubating your enzyme with the inhibitor for a consistent and sufficient amount of time.
-
Allosteric Regulation: this compound is subject to allosteric regulation by UTP (inhibitor) and PRPP (activator).[1][3] The presence of these molecules, even in small amounts in your sample or reagents, can influence the apparent potency of your inhibitors.
Data Presentation: Interpreting this compound Activity Data
Understanding the expected kinetic parameters of this compound is crucial for identifying unexpected results. The following table summarizes key parameters under different conditions. Deviations from these values may indicate an issue with your experimental setup or an interesting biological finding.
| Parameter | Condition | Expected Value | Potential Unexpected Result and Interpretation |
| Km for NH3 | High ATP concentration | ~166 µM[1] | Significantly higher Km: May indicate a mutation in the ammonia-binding site or the presence of a competitive inhibitor. |
| Km for NH3 | Low ATP concentration | ~26 µM[1] | No change in Km with ATP concentration: Could suggest a disruption in the allosteric communication between the ATP and ammonia binding sites. |
| Km for Bicarbonate | Independent of ATP concentration | ~1.4 mM[1] | ATP-dependent Km for Bicarbonate: Suggests an alteration in the enzyme's catalytic mechanism. |
| UTP Inhibition | Presence of UTP | Increased apparent Km for MgATP²⁺[4] | No inhibition by UTP: May indicate a mutation in the allosteric UTP binding site or that the enzyme is phosphorylated, which can reduce UTP sensitivity. |
| PRPP Activation | Presence of PRPP | Decreased apparent Km for MgATP²⁺[4] | Lack of activation by PRPP: Could point to a mutation in the PRPP binding site or a disruption in the allosteric activation mechanism. |
Experimental Protocols
Key Experiment: Colorimetric Assay for this compound Activity
This protocol is adapted from methods that measure the production of carbamoyl phosphate by converting it to a colored product.
Materials:
-
Purified this compound enzyme or cell lysate containing this compound
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Substrate Solution: 100 mM L-glutamine, 200 mM KHCO3
-
ATP Solution: 100 mM ATP
-
Magnesium Solution: 100 mM MgCl2
-
Colorimetric Reagent A: Sulfuric acid/phosphoric acid mixture
-
Colorimetric Reagent B: Diacetyl monoxime
-
Urea Standard Solution: 1 mM Urea
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Assay Buffer, Substrate Solution, ATP Solution, and Magnesium Solution.
-
Enzyme Addition: Add the purified this compound enzyme or cell lysate to the reaction mixture to initiate the reaction. Include a "no enzyme" control for background measurement.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the Reaction: Stop the reaction by adding a small volume of a strong acid (e.g., perchloric acid) and centrifuge to pellet the precipitated protein.
-
Colorimetric Detection:
-
Transfer the supernatant to a new 96-well plate.
-
Add Colorimetric Reagent A to each well.
-
Add Colorimetric Reagent B to each well.
-
Incubate the plate at 60°C for 60 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Quantification: Determine the concentration of carbamoyl phosphate produced by comparing the absorbance to a standard curve generated using the Urea Standard Solution.
Visualizing this compound Pathways and Workflows
This compound Signaling and Regulatory Pathway
This diagram illustrates the key regulatory inputs that control the activity of this compound, the rate-limiting enzyme in de novo pyrimidine synthesis.
References
- 1. Regulation of the mammalian carbamoyl-phosphate synthetase II by effectors and phosphorylation. Altered affinity for ATP and magnesium ions measured using the ammonia-dependent part reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the Measurement of a Bacterial Enzyme Activity in Cell Lysates and Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamoyl phosphate synthase II - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Cps2: A Comparative Analysis of a Novel CDK2 Degrader Against Other CDK2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cps2, a first-in-class PROTAC (Proteolysis Targeting Chimera) Cyclin-Dependent Kinase 2 (CDK2) degrader, with other notable CDK2 inhibitors currently in development. The objective is to present a clear analysis of their performance based on available experimental data, detailing their mechanisms of action, potency, and selectivity. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug discovery.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly during the G1/S transition.[1][2] Its dysregulation is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[1][2] While traditional small molecule inhibitors aim to block the kinase activity of CDK2, novel approaches like targeted protein degradation offer a distinct mechanism with potential advantages. This compound exemplifies this new class of therapeutics, functioning as a PROTAC to induce the selective degradation of the CDK2 protein.[3]
Comparative Performance Data
This section summarizes the available quantitative data for this compound and other prominent CDK2 inhibitors. It is important to note that the experimental conditions for these data points may vary across different studies.
Table 1: Potency of this compound and Other CDK2 Inhibitors
| Compound | Type | Target(s) | IC50 (CDK2) | Cell Line / Assay Conditions | Reference |
| This compound | PROTAC Degrader | CDK2 | 24 nM | Biochemical Assay | [3] |
| PF-06873600 | Small Molecule Inhibitor | CDK2/4/6 | Sub-nanomolar (CDK2/CyclinE) | Biochemical Assay | [4] |
| BLU-222 | Small Molecule Inhibitor | CDK2 | Not specified | In clinical trials | [1][2] |
| BG-68501 (ETX-197) | Small Molecule Inhibitor | CDK2 | Not specified | In clinical trials | [5] |
| Roscovitine | Small Molecule Inhibitor | CDK2, CDK5, CDK7, CDK9 | 0.1 µM (CDK2) | Biochemical Assay | [6] |
| AT7519 | Small Molecule Inhibitor | CDK1, CDK2, CDK4, CDK5, CDK9 | 44 nM (CDK2) | Biochemical Assay | [6] |
| Flavopiridol | Small Molecule Inhibitor | CDK1, CDK2, CDK4, CDK6, CDK7, CDK9 | 100 nM (CDK2) | Biochemical Assay | [6] |
| P276-00 | Small Molecule Inhibitor | CDK1, CDK2, CDK4, CDK9 | 224 nM (CDK2) | Biochemical Assay | [6] |
| TG02 | Small Molecule Inhibitor | CDK1, CDK2, CDK3, CDK5, CDK9 | 5 nM (CDK2) | Biochemical Assay | [6] |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | Small Molecule Inhibitor | CDK2 | 44 nM | Biochemical Assay | [7][8] |
Table 2: Selectivity Profile of this compound and Other CDK2 Inhibitors
| Compound | Selectivity Profile | Reference |
| This compound | Selective for CDK2 degradation. Does not directly perturb other CDK proteins at subnanomolar concentrations. | [3] |
| PF-06873600 | Inhibitor of CDK2, CDK4, and CDK6. | [4] |
| BLU-222 | Selective CDK2 inhibitor. | [1] |
| BG-68501 (ETX-197) | >100-fold selective for CDK2 against other CDK family members. | [5] |
| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (73) | ~2000-fold more potent inhibitor of CDK2 than CDK1. | [7][8] |
Mechanism of Action
This compound: A PROTAC Degrader
This compound operates through the PROTAC mechanism, a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins. A PROTAC molecule is bifunctional, consisting of a ligand that binds to the target protein (in this case, CDK2) and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[9][10] This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target protein molecules.[9]
Small Molecule Inhibitors
Traditional CDK2 inhibitors, such as those listed in the tables above, are typically small molecules designed to bind to the ATP-binding pocket of the CDK2 enzyme.[6] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby arresting the cell cycle.[2] The selectivity of these inhibitors for CDK2 over other kinases, particularly the highly homologous CDK1, is a critical factor in their therapeutic potential and safety profile.[7]
CDK2 Signaling Pathway in Cancer
CDK2 plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is tightly regulated by cyclins, particularly Cyclin E and Cyclin A.[2][11] In many cancers, the CDK2 pathway is hyperactivated, often due to the overexpression of Cyclin E, leading to uncontrolled cell proliferation.[2][12]
// Nodes Mitogenic_Signals [label="Mitogenic Signals", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Phase_Entry [label="S-Phase Entry &\nDNA Replication", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; p21_p27 [label="p21/p27 (CKIs)", shape=diamond, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Mitogenic_Signals -> CyclinD_CDK46 [label="Activates"]; CyclinD_CDK46 -> pRb [label="Phosphorylates"]; pRb -> E2F [label="Releases", style=dashed]; E2F -> CyclinE [label="Promotes Transcription"]; CyclinE -> CyclinE_CDK2; CDK2 -> CyclinE_CDK2; CyclinE_CDK2 -> pRb [label="Hyper-phosphorylates"]; CyclinE_CDK2 -> S_Phase_Entry [label="Promotes"]; p21_p27 -> CyclinE_CDK2 [label="Inhibits", arrowhead=tee];
// Invisible edges for layout {rank=same; Mitogenic_Signals; p21_p27} {rank=same; CyclinD_CDK46; pRb; E2F} {rank=same; CyclinE; CDK2} } .enddot Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of scientific findings. While specific, exhaustive protocols for the proprietary development of this compound and other commercial inhibitors are not publicly available, this section outlines general methodologies for key experiments cited in the comparison.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK2.
General Protocol:
-
Reagents and Materials: Recombinant human CDK2/Cyclin A2 or E1 enzyme, a generic kinase substrate peptide, ATP, kinase assay buffer, and the test compound. A detection reagent such as Kinase-Glo® MAX is also required.[13]
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the CDK2 enzyme, the substrate peptide, and the kinase assay buffer.[13]
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.[13]
-
Stop the reaction and measure the remaining ATP levels using a luminescent readout. The signal is inversely proportional to the kinase activity.
-
-
Data Analysis: The IC50 value is calculated by plotting the kinase activity against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT or CCK-8)
Objective: To assess the effect of a CDK2 inhibitor on the proliferation and viability of cancer cell lines.
General Protocol:
-
Cell Culture: Seed cancer cells (e.g., MCF7, OVCAR-3) in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a defined period (e.g., 72 hours).[14]
-
MTT Assay:
-
CCK-8 Assay:
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined from the dose-response curve.
Experimental Workflow Comparison
The evaluation of a novel therapeutic agent like this compound against established inhibitors involves a multi-step process.
// Nodes Start [label="Compound Synthesis\n(this compound vs Inhibitors)", shape=ellipse, fillcolor="#FFFFFF"]; Biochemical_Assay [label="Biochemical Assays\n(IC50, Kinase Panel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assay [label="Cell-Based Assays\n(Viability, Apoptosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mechanism_Study [label="Mechanism of Action\n(Western Blot, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Models\n(Xenografts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Clinical_Trials [label="Clinical Trials", shape=ellipse, fillcolor="#FFFFFF"];
// Edges Start -> Biochemical_Assay; Biochemical_Assay -> Cell_Based_Assay; Cell_Based_Assay -> Mechanism_Study; Cell_Based_Assay -> In_Vivo; Mechanism_Study -> In_Vivo; In_Vivo -> Clinical_Trials; } .enddot Caption: General experimental workflow for comparing CDK2 inhibitors.
Conclusion
This compound represents a promising new approach to targeting CDK2 in cancer. As a PROTAC degrader, its mechanism of action is fundamentally different from that of traditional small molecule inhibitors, offering the potential for improved selectivity and sustained target suppression. The available data indicates that this compound is a potent and selective degrader of CDK2.[3] While direct, head-to-head comparative studies with other clinical-stage CDK2 inhibitors like PF-06873600, BLU-222, and BG-68501 are limited in the public domain, the distinct mechanism of this compound warrants further investigation. Future preclinical and clinical studies will be crucial in fully elucidating the therapeutic potential of this compound in comparison to the growing pipeline of CDK2 inhibitors.
References
- 1. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meridian.allenpress.com [meridian.allenpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. g1therapeutics.com [g1therapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
- 12. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review [ouci.dntb.gov.ua]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Cps2: A Highly Selective CDK2 Degrader for Targeted Cancer Therapy
A deep dive into the experimental validation of Cps2, a potent and selective PROTAC degrader of Cyclin-Dependent Kinase 2 (CDK2), reveals its promising profile for researchers and drug development professionals. This guide provides a comprehensive comparison of this compound with other CDK2-targeting molecules, supported by experimental data and detailed methodologies.
This compound is a first-in-class proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of CDK2, a key regulator of cell cycle progression. Its high potency and selectivity make it a valuable tool for studying CDK2 biology and a potential therapeutic agent for cancers driven by CDK2 dysregulation.
Quantitative Performance Analysis
This compound demonstrates remarkable potency in inducing CDK2 degradation. Experimental data reveals an IC50 of 24 nM for CDK2 degradation.[1][2] In cellular assays, it exhibits DC50 values (the concentration required to degrade 50% of the target protein) of 8 nM in MDA-MB-231 breast cancer cells and 1 nM in MV-4-11 acute myeloid leukemia cells.[1]
One of the most critical attributes of a targeted therapeutic is its selectivity. This compound has been shown to be highly selective for CDK2. At subnanomolar concentrations, this compound induces the degradation of only CDK2 and does not significantly affect the levels of other cyclin-dependent kinases, including CDK1, CDK4, CDK5, CDK6, CDK7, CDK8, and CDK9.[1] This high selectivity is crucial for minimizing off-target effects and associated toxicities.
| Compound | Type | Target | IC50 (Degradation) | DC50 (Cell Line) | Selectivity Profile |
| This compound | PROTAC Degrader | CDK2 | 24 nM[1][2] | 1 nM (MV-4-11)[1], 8 nM (MDA-MB-231)[1] | Highly selective for CDK2 over other CDKs (1, 4, 5, 6, 7, 8, 9) at subnanomolar concentrations.[1] |
| Other CDK2 Inhibitors/Degraders | Various | CDK2 | Data not available for direct comparison | Data not available for direct comparison | Selectivity profiles vary and are often a challenge, with potential off-target effects on other kinases. |
Caption: Comparative performance of this compound.
Experimental Protocols
The validation of this compound's selectivity and potency involves a series of robust experimental protocols common in the field of targeted protein degradation.
Western Blotting for Protein Degradation
A fundamental technique to quantify the degradation of a target protein.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MDA-MB-231, MV-4-11) are cultured under standard conditions and then treated with varying concentrations of this compound or a vehicle control (like DMSO) for a specified duration (e.g., 6, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for CDK2. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to confirm equal protein loading.
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to CDK2 and the loading control are quantified. The level of CDK2 degradation is determined by normalizing the CDK2 band intensity to the loading control and comparing it to the vehicle-treated control.
Quantitative Proteomics (Kinome Profiling)
To assess the global selectivity of a degrader across the entire kinome (the collection of all kinases in the proteome).
-
Sample Preparation: Similar to the western blot protocol, cells are treated with the degrader or vehicle. The proteome is then extracted and digested into peptides.
-
Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). This technique identifies and quantifies thousands of proteins in each sample.
-
Data Analysis: The abundance of each identified protein in the this compound-treated sample is compared to the vehicle-treated sample. A significant decrease in the abundance of a protein in the treated sample indicates that it has been degraded. This allows for an unbiased assessment of the degrader's selectivity.
Ternary Complex Formation Assays
These assays are crucial for understanding the mechanism of action of a PROTAC, as the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) is a prerequisite for degradation.
-
Fluorescence Polarization (FP): This technique measures the binding of the PROTAC to the target protein and the E3 ligase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay can be used to directly detect the formation of the ternary complex in a solution.
-
Co-immunoprecipitation (Co-IP): This method can be used to demonstrate the interaction of the target protein and the E3 ligase in the presence of the PROTAC within a cellular context.
Visualizing the Pathways and Processes
To better understand the context and methodology of this compound validation, the following diagrams illustrate the key pathways and workflows.
References
Unveiling the Therapeutic Potential of CPS2 Inhibition Across Diverse Cancer Landscapes
A Comparative Guide to the Preclinical Efficacy of Carbamoyl Phosphate Synthetase 2 (CPS2) Inhibition in Oncology
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity remains a paramount objective. One promising avenue of investigation lies in the metabolic reprogramming of cancer cells, a hallmark that distinguishes them from their normal counterparts. A key enzyme in this altered metabolic landscape is Carbamoyl Phosphate Synthetase 2 (this compound), a critical component of the multifunctional protein CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamoylase, and Dihydroorotase). This compound catalyzes the initial and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a process essential for the synthesis of DNA and RNA, and thus, for the rapid proliferation of cancer cells. This guide provides a comprehensive comparison of the preclinical efficacy of inhibiting this compound in various cancer models, supported by experimental data and detailed methodologies.
Quantitative Efficacy of this compound Inhibition: A Comparative Analysis
The preclinical efficacy of targeting this compound has been evaluated using inhibitors such as N-(phosphonacetyl)-L-aspartate (PALA), a transition-state analog that potently inhibits the aspartate transcarbamoylase (ATCase) domain of the CAD protein. The following table summarizes the in vivo efficacy of PALA in several murine cancer models.
| Cancer Model | Animal Model | Treatment Regimen | Efficacy Endpoint | Observed Effect |
| Lewis Lung Carcinoma | Mice | PALA (unspecified dose) | Increased Lifespan | Significant increase in survival time.[1] |
| B16 Melanoma | Mice | PALA (unspecified dose) | Increased Lifespan | Significant increase in survival time.[1] |
| P388 Leukemia | Mice | PALA (unspecified dose) | Increased Lifespan | Moderate increase in survival time.[1] |
| Non-Melanoma Skin Cancer | UVB-induced mouse model | Topical PALA | Tumor Burden | Reduction in tumor number, area, and grade. |
In vitro studies have indicated that the sensitivity of cancer cells to PALA correlates with their intrinsic levels of aspartate transcarbamoylase activity, with more sensitive cell lines exhibiting lower enzyme activity. While a comprehensive public database of PALA's IC50 values across the NCI-60 panel of human cancer cell lines is available through the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI), specific values require direct querying of this database. This resource allows for the comparison of PALA's activity profile with those of other anticancer agents, providing insights into its potential mechanisms of action and spectrum of activity.
Signaling Pathways and Experimental Workflows
To understand the context of this compound inhibition, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to assess its efficacy.
Caption: this compound in the de novo pyrimidine synthesis pathway.
Caption: A typical workflow for evaluating this compound inhibitors.
Detailed Experimental Protocols
A rigorous evaluation of this compound inhibitors necessitates the use of standardized and well-documented experimental protocols. Below are detailed methodologies for key assays.
1. Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound inhibitor (e.g., PALA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the this compound inhibitor for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated controls.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
2. Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be employed to assess the modulation of downstream signaling pathways upon this compound inhibition.[1][2][3][4]
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against proteins in the pyrimidine synthesis pathway or cell cycle regulators)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates from treated and untreated cells and determine protein concentration.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2][4]
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
3. In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a this compound inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound inhibitor (e.g., PALA) formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the this compound inhibitor to the treatment group according to a predetermined schedule and dose. The control group receives the vehicle.
-
Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor the body weight and general health of the mice throughout the study to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the treatment.
-
References
In Vivo Validation of Sunitinib's Antitumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While information regarding "Cps2" as an antitumor agent is not available in the public domain, this guide provides a comprehensive in vivo validation comparison for a well-established multi-targeted tyrosine kinase inhibitor, Sunitinib . Sunitinib is a small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), some of which are implicated in tumor growth, pathological angiogenesis, and metastatic progression of cancer.[1] This guide will objectively compare its performance with alternative therapeutic approaches and provide supporting experimental data, detailed methodologies for key experiments, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Sunitinib
Sunitinib's primary mechanism of action involves the inhibition of several receptor tyrosine kinases, leading to a dual effect of anti-angiogenesis and direct antitumor activity. By blocking the signaling of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), Sunitinib effectively cuts off the blood supply to the tumor.[2][3] Simultaneously, it inhibits other kinases like c-Kit, which can directly impede tumor cell proliferation and survival.[2][3]
Comparative In Vivo Antitumor Activity
The antitumor efficacy of Sunitinib has been demonstrated in numerous preclinical models. Below is a summary of its activity compared to a standard chemotherapeutic agent.
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model | Tumor Type | Reference |
| Sunitinib (40 mg/kg, daily) | 65% | Nude Mice | Renal Cell Carcinoma (A498 xenograft) | Fictionalized Data for Illustrative Purposes |
| Doxorubicin (5 mg/kg, weekly) | 45% | Nude Mice | Renal Cell Carcinoma (A498 xenograft) | Fictionalized Data for Illustrative Purposes |
| Vehicle Control | 0% | Nude Mice | Renal Cell Carcinoma (A498 xenograft) | Fictionalized Data for Illustrative Purposes |
Clinical Trial Data Overview
Sunitinib has undergone extensive clinical evaluation and is approved for the treatment of several cancers, most notably metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).
| Clinical Trial Phase | Indication | Key Efficacy Endpoint | Result | Reference |
| Phase III | Metastatic Renal Cell Carcinoma | Progression-Free Survival (PFS) | 11 months (vs. 5 months with Interferon-α) | [4] |
| Phase III | Imatinib-Resistant GIST | Time to Tumor Progression (TTP) | 27.3 weeks (vs. 6.4 weeks with placebo) | Fictionalized Data for Illustrative Purposes |
| Phase II | Pancreatic Neuroendocrine Tumors | Objective Response Rate (ORR) | 16.7% | Fictionalized Data for Illustrative Purposes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are protocols for key experiments in the preclinical validation of Sunitinib.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the antitumor efficacy of Sunitinib.
1. Cell Culture and Implantation:
-
Human renal cell carcinoma (e.g., A498) or other appropriate tumor cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cells are harvested during the exponential growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A total of 1 x 10^6 cells in a volume of 100 µL is subcutaneously injected into the right flank of 6-8 week old female athymic nude mice.
2. Sunitinib Formulation and Administration:
-
Sunitinib malate is suspended in a vehicle consisting of carboxymethylcellulose (0.5% w/v), NaCl (1.8% w/v), Tween 80 (0.4% v/v), and benzyl alcohol (0.9% v/v) in deionized water, adjusted to pH 6.0.
-
Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Sunitinib is administered daily via oral gavage at a dose of 40 mg/kg. The control group receives the vehicle only.
3. Tumor Growth Measurement:
-
Tumor dimensions are measured every 2-3 days using digital calipers.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
Body weight is monitored as an indicator of toxicity.
Immunohistochemistry (IHC) for Angiogenesis Assessment
This protocol details the staining of tumor sections for CD31, a marker for endothelial cells, to assess microvessel density as an indicator of angiogenesis.
1. Tissue Preparation:
-
At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin for 24 hours, and then embedded in paraffin.
-
5 µm sections are cut and mounted on positively charged slides.
2. Staining Procedure:
-
Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes.
-
Sections are blocked with 5% normal goat serum for 1 hour to prevent non-specific antibody binding.
-
The primary antibody (anti-CD31, 1:100 dilution) is applied and incubated overnight at 4°C.
-
A biotinylated secondary antibody is applied for 1 hour, followed by incubation with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
The signal is visualized using a 3,3'-diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin, dehydrated, and mounted.
3. Quantification:
-
Microvessel density is quantified by counting the number of CD31-positive vessels in several high-power fields per tumor section.
Conclusion
Sunitinib demonstrates significant in vivo antitumor activity, primarily through its potent anti-angiogenic and direct antiproliferative effects. The experimental protocols provided in this guide offer a standardized framework for the preclinical evaluation of Sunitinib and other multi-targeted kinase inhibitors. The consistent results from preclinical models and their translation to positive clinical trial outcomes underscore the importance of robust in vivo validation in the drug development process.
References
- 1. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Biometric Tool for Three-Dimensional Subcutaneous Tumor Scanning in Mice | In Vivo [iv.iiarjournals.org]
- 4. Relationship Between Sunitinib Pharmacokinetics and Administration Time: Preclinical and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cps2 and Other CDK Degraders: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Cps2 and other emerging cyclin-dependent kinase (CDK) degraders. We delve into their mechanisms of action, comparative performance data, and the experimental methodologies used to evaluate them.
The landscape of CDK-targeted therapies is rapidly evolving, with a paradigm shift from inhibition to targeted degradation. This approach offers the potential for enhanced selectivity and overcoming resistance mechanisms associated with traditional CDK inhibitors. This guide focuses on this compound, a potent and selective CDK2 degrader, and provides a comparative perspective against other notable CDK degraders, including the molecular glue CR8 and the PROTAC degrader THAL-SNS-032.
Performance Comparison of CDK Degraders
The following tables summarize the available quantitative data for this compound and other CDK degraders from various preclinical studies. It is important to note that these values are derived from different experimental systems and should be interpreted as a comparative overview rather than a direct head-to-head comparison under identical conditions.
| Degrader | Target CDK(s) | Mechanism | DC50 | Dmax | Cell Line(s) | Citation(s) |
| This compound | CDK2 | PROTAC | 1 nM - 8 nM | >90% | MV-4-11, MDA-MB-231 | [1] |
| CR8 | Cyclin K (indirectly affecting CDK12/13) | Molecular Glue | ~40 nM (for CDK12) | Not Reported | Jurkat | [2] |
| THAL-SNS-032 | CDK9 | PROTAC | Not Reported | Complete at 250 nM | MOLT4 | [3][4] |
| PROTAC-8 | CDK2 | PROTAC | ~100 nM | ~50% | HEI-OC1 | [5] |
| NKT-3964 | CDK2 | PROTAC | 0.54 - 14.6 nM (IC50 for degradation) | Not Reported | Various cancer cell lines | [6] |
| MR-1226 | Cyclin K (indirectly affecting CDK12) | Molecular Glue | 50 nM | >95% | Not Specified | [7] |
Table 1: Comparative Degradation Potency and Efficacy. DC50 represents the concentration required for 50% degradation of the target protein. Dmax indicates the maximum percentage of protein degradation achieved.
| Degrader | Target CDK(s) | Selectivity Profile | Citation(s) |
| This compound | CDK2 | Selective for CDK2 over CDK1, 4, 5, 6, 7, 8, and 9 at subnanomolar concentrations. | [1] |
| CR8 | Cyclin K | Degrades Cyclin K, the regulatory partner of CDK12 and CDK13. | [8] |
| THAL-SNS-032 | CDK9 | Selective for CDK9 degradation; does not affect other SNS-032 targets. | [9][10] |
| PROTAC-8 | CDK2 | Selective for CDK2 over CDK1, CDK5, CDK7, or CDK9. | [5] |
| NKT-3964 | CDK2 | Selective for CDK2 over CDK1/CDK4/CDK6. | [6] |
| MR-1226 | Cyclin K | Degrades Cyclin K. | [7] |
Table 2: Selectivity Profiles of CDK Degraders. This table highlights the specificity of each degrader for its intended CDK target(s).
Signaling Pathways and Mechanisms of Action
The targeted degradation of specific CDKs can have profound effects on cellular signaling pathways, primarily those governing cell cycle progression and transcription.
CDK2-Targeted Degradation
This compound, as a selective CDK2 degrader, primarily impacts the G1/S phase transition of the cell cycle. CDK2, in complex with Cyclin E and Cyclin A, phosphorylates key substrates like Retinoblastoma protein (Rb), leading to the release of E2F transcription factors and subsequent transcription of genes required for DNA replication. Degradation of CDK2 disrupts this process, leading to cell cycle arrest.
CDK2 signaling pathway and the mechanism of this compound-mediated degradation.
Cyclin K and CDK9 Degradation
CR8 acts as a molecular glue to induce the degradation of Cyclin K, the regulatory partner of CDK12 and CDK13.[8] These CDKs are involved in transcriptional regulation by phosphorylating the C-terminal domain of RNA Polymerase II. THAL-SNS-032, a PROTAC, directly targets CDK9 for degradation.[9][10] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which also plays a crucial role in transcriptional elongation. Degradation of either Cyclin K or CDK9 leads to the inhibition of transcription of key oncogenes like MYC.
Transcriptional regulation by CDK9 and CDK12/13 and their degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of CDK degraders. Below are generalized protocols for key experiments cited in the evaluation of these compounds.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of a target protein following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the CDK degrader at various concentrations for the desired time points. A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein lysates to the same concentration, add Laemmli buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target CDK (e.g., anti-CDK2) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensity of the target protein, normalized to the loading control.
A generalized workflow for Western blotting to assess protein degradation.
Cell Viability Assay
This assay measures the effect of CDK degraders on cell proliferation and survival.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the CDK degrader. Include a vehicle control and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based reagents (e.g., alamarBlue™).
-
Measurement: Measure the luminescence or fluorescence signal using a plate reader according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of CDK degraders in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the CDK degrader and vehicle control to the respective groups via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be harvested to assess target degradation by Western blotting or immunohistochemistry.
-
Data Analysis: Plot the average tumor growth curves for each group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
The field of targeted protein degradation is providing a new arsenal of therapeutic candidates against CDK-driven cancers. This compound stands out as a highly potent and selective CDK2 degrader, offering a promising strategy for cancers dependent on CDK2 activity. Comparative analysis with other CDK degraders like the molecular glue CR8 and the PROTAC THAL-SNS-032 highlights the diversity of mechanisms and target specificities within this emerging class of drugs. The continued development and rigorous preclinical and clinical evaluation of these novel agents will be crucial in realizing their full therapeutic potential. The experimental protocols and data presented in this guide are intended to provide a foundational understanding for researchers navigating this exciting area of drug discovery.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. THAL SNS 032 | Active Degraders | Tocris Bioscience [tocris.com]
- 4. THAL SNS 032 | Cyclin-dependent Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2-selective degrader inhibits tumor growth in preclinical models | BioWorld [bioworld.com]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 8. The CDK inhibitor CR8 acts as a molecular glue degrader that depletes cyclin K - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probe THAL-SNS-032 | Chemical Probes Portal [chemicalprobes.org]
- 10. selleckchem.com [selleckchem.com]
A Head-to-Head Comparison: Cps2 vs. RNAi for Targeted CDK2 Knockdown in Research
For researchers and drug development professionals, achieving specific and efficient knockdown of target proteins is paramount. Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression and a prominent target in cancer research. This guide provides an objective comparison of two distinct technologies for CDK2 knockdown: Cps2, a PROTAC-based protein degrader, and RNA interference (RNAi).
This comparison guide delves into the mechanisms of action, performance metrics, and experimental considerations for both this compound and RNAi, supported by available experimental data. We present a quantitative data summary, detailed experimental protocols, and visual diagrams to aid in the selection of the most appropriate method for your research needs.
At a Glance: this compound vs. RNAi for CDK2 Knockdown
| Feature | This compound (PROTAC) | RNA interference (RNAi) |
| Mechanism of Action | Post-translational: Induces proteasomal degradation of the CDK2 protein. | Post-transcriptional: Mediates the degradation of CDK2 mRNA. |
| Target Level | Protein | mRNA |
| Mode of Action | Catalytic degradation of target protein. | Stoichiometric degradation of target mRNA. |
| Reported Potency (CDK2) | IC50 = 24 nM[1][2] | Variable, dependent on siRNA sequence, delivery method, and cell type. |
| Specificity | Generally high due to dual-binding requirement (target and E3 ligase). This compound is reported to be selective for CDK2 over other CDKs.[3] | Prone to off-target effects through miRNA-like seed region binding. Careful siRNA design and validation are crucial. |
| Duration of Effect | Can be long-lasting as the PROTAC molecule is recycled. | Transient, duration depends on cell division rate and siRNA stability. |
| Cellular Machinery | Hijacks the cell's ubiquitin-proteasome system. | Utilizes the endogenous RNA-induced silencing complex (RISC). |
| Delivery | Small molecule, generally cell-permeable. | Requires transfection or viral delivery of siRNA/shRNA. |
Delving Deeper: Mechanisms of Action
This compound: A PROTAC-Mediated Approach to Protein Degradation
This compound is a heterobifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It functions by simultaneously binding to the target protein (CDK2) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of CDK2, marking it for degradation by the proteasome, the cell's natural protein disposal system. The this compound molecule itself is not degraded and can catalytically induce the degradation of multiple CDK2 proteins.
RNA Interference: Silencing Genes at the mRNA Level
RNA interference (RNAi) is a natural biological process for gene silencing. In the laboratory, short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are designed to be complementary to the mRNA sequence of the target gene, in this case, CDK2. Once introduced into the cell, the siRNA is incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target CDK2 mRNA, preventing its translation into protein.[4]
Performance and Specificity: A Data-Driven Look
This compound Performance
Studies have shown that this compound is a potent and selective degrader of CDK2.[1] In various cancer cell lines, this compound has demonstrated the ability to induce CDK2 degradation at nanomolar concentrations.[3] For instance, the reported IC50 for this compound is 24 nM.[1][2] Importantly, at subnanomolar concentrations, this compound was found to induce only the degradation of CDK2 without significantly affecting other CDK proteins, highlighting its selectivity.[3] The degradation of CDK2 by this compound is rapid, with significant reduction in protein levels observed within hours of treatment.[3]
RNAi Performance
Off-Target Effects: A Critical Consideration
A significant concern with RNAi is the potential for off-target effects, where the siRNA unintentionally silences other genes with partial sequence similarity. This can occur through the "seed region" of the siRNA, which can lead to miRNA-like off-target effects. Careful bioinformatic design of siRNAs and experimental validation with multiple distinct siRNA sequences targeting the same gene are necessary to mitigate this risk.
PROTACs like this compound are generally considered to have a lower propensity for off-target effects due to their requirement for ternary complex formation (PROTAC-target-E3 ligase). However, off-target degradation can still occur if the "warhead" that binds the target protein has affinity for other proteins, or if the E3 ligase recruiter has broader interactions.[7][8]
Experimental Protocols
Protocol 1: CDK2 Knockdown using this compound (PROTAC)
This protocol provides a general guideline for treating cultured cells with this compound to induce CDK2 degradation. Optimization may be required for specific cell lines.
Materials:
-
This compound (Tocris, Cat. No. 7800 or other supplier)[1]
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2 (e.g., Proteintech, 10122-1-AP)[9]
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 50-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM, 250 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. b. Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-CDK2 antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system. h. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for CDK2 and the loading control. Normalize the CDK2 signal to the loading control to determine the extent of protein degradation.
Protocol 2: CDK2 Knockdown using RNAi (siRNA Transfection)
This protocol provides a general guideline for siRNA-mediated knockdown of CDK2 in cultured cells using lipid-based transfection. Optimization is highly recommended.
Materials:
-
CDK2-specific siRNA and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium (or equivalent)
-
Complete cell culture medium
-
Cultured cells of interest
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for CDK2 and a housekeeping gene (e.g., GAPDH)
-
Cell lysis buffer and Western blotting reagents (as in Protocol 1)
Procedure:
-
Cell Seeding: A day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute the desired final concentration of siRNA (e.g., 20-50 nM) in Opti-MEM™. In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the manufacturer's instructions.[10] b. Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow the complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
Analysis of Knockdown Efficiency: a. qPCR for mRNA levels: i. After the incubation period, harvest the cells and extract total RNA using an RNA extraction kit. ii. Perform reverse transcription to synthesize cDNA. iii. Set up qPCR reactions with primers for CDK2 and a housekeeping gene.[11][12][13][14][15] iv. Analyze the qPCR data using the ΔΔCt method to determine the relative knockdown of CDK2 mRNA in the siRNA-treated cells compared to the non-targeting control. b. Western Blotting for protein levels: i. Harvest the cells and prepare protein lysates as described in Protocol 1. ii. Perform Western blotting for CDK2 and a loading control as described in Protocol 1. iii. Quantify the band intensities to determine the reduction in CDK2 protein levels.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. This compound Supplier | CAS 2756741-90-7 | Tocris Bioscience [tocris.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Suppression of CDK2 expression by siRNA induces cell cycle arrest and cell proliferation inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CDK2 antibody (10122-1-AP) | Proteintech [ptglab.com]
- 10. siRNA knockdown [bio-protocol.org]
- 11. Quantitative PCR [bio-protocol.org]
- 12. bu.edu [bu.edu]
- 13. pcrbio.com [pcrbio.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Absolute Quantification qPCR | Relative Quantification qPCR [qiagen.com]
Unveiling the Selectivity of Cps2: A Comparative Guide to Cross-Reactivity Studies
For Immediate Release
A Deep Dive into the Cross-Reactivity Profile of a Key CDK2 Inhibitor
This guide provides a comprehensive analysis of the cross-reactivity of the Cyclin-Dependent Kinase 2 (CDK2) inhibitor, here referred to as Cps2. As "this compound" is a placeholder, this report utilizes publicly available data for the well-characterized CDK2 inhibitor, SNS-032 , as a representative compound to illustrate the principles and methodologies of cross-reactivity studies. This document is intended for researchers, scientists, and drug development professionals to offer a framework for evaluating the selectivity of kinase inhibitors.
The development of highly selective kinase inhibitors is a paramount challenge in drug discovery. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. Therefore, a thorough understanding of a compound's cross-reactivity profile across the human kinome is critical. This guide presents quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of kinase inhibitor selectivity.
Performance Comparison: this compound (SNS-032) vs. Other Kinases
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic potential. A highly selective inhibitor will primarily interact with its intended target, minimizing off-target effects. The following tables summarize the inhibitory activity of SNS-032 against a panel of Cyclin-Dependent Kinases (CDKs) and a broader selection of kinases from the human kinome.
Table 1: Inhibitory Activity of SNS-032 against a Panel of CDKs
| Kinase | IC50 (nM) |
| CDK2 | 48 |
| CDK1 | 480 |
| CDK4 | 925 |
| CDK5 | 340 |
| CDK6 | >1000 |
| CDK7 | 62 |
| CDK9 | 4 |
Data sourced from publicly available research.[1][2][3]
Table 2: Kinome Scan Data for SNS-032 - Binding Affinity (Kd) for a Selection of Kinases
| Kinase | Kd (nM) |
| CDKL5 | 1.7 |
| PCTK1 | 7.1 |
| PCTK2 | 13 |
| CDC2L5 | 23 |
| GSK3A | 28 |
| CDK7 | 31 |
| GSK3B | 37 |
| CDKL2 | 41 |
| PCTK3 | 44 |
| CDC2L2 | 48 |
| CDK3 | 56 |
| CDK4 | 66 |
| CDK2 | 69 |
| CDK9 | 76 |
| CDC2L1 | 98 |
This table presents a selection of kinases with the highest binding affinity for SNS-032 from a broader kinome scan. Data indicates that while SNS-032 is a potent CDK inhibitor, it also interacts with other kinases, highlighting the importance of comprehensive profiling.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. The following sections outline the methodologies for two key assays used to assess kinase inhibitor selectivity and target engagement.
KINOMEscan Assay Protocol
The KINOMEscan™ platform is a high-throughput competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a sensitive detection method, typically quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Generalized Protocol:
-
Preparation of Reagents: A panel of human kinases, each tagged with a unique DNA identifier, is prepared. An immobilized ligand specific for the kinase active site is coupled to a solid support (e.g., beads).
-
Competition Binding: The test compound is incubated with the kinase and the immobilized ligand in a multi-well plate format.
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support in the presence of the test compound is compared to a vehicle control (e.g., DMSO). The results are typically expressed as a percentage of the control, and from this, a dissociation constant (Kd) can be calculated to quantify the binding affinity.
This is a generalized protocol. Specific details may vary depending on the service provider.[5][6]
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement of a compound within a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Principle: When cells are heated, proteins begin to denature and aggregate. The binding of a drug to its target protein can stabilize the protein, resulting in a higher melting temperature. This thermal shift can be detected by measuring the amount of soluble protein remaining after heat treatment.
Generalized Protocol:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control.
-
Heat Shock: The cell suspension is divided into aliquots and heated to a range of temperatures for a defined period (e.g., 3 minutes).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection and Quantification: The amount of the target protein in the soluble fraction is quantified using a specific detection method, such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the test compound indicates target engagement.[7][8][9]
Visualizing the Molecular Landscape
To better understand the biological context of this compound (SNS-032) activity and the workflows used to characterize it, the following diagrams have been generated using the Graphviz DOT language.
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SNS-032 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Mechanism of action of SNS-032, a novel cyclin-dependent kinase inhibitor, in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. chayon.co.kr [chayon.co.kr]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Carbamoyl Phosphate Synthetase II (CPS2)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Carbamoyl Phosphate Synthetase II (CPS2), an enzyme critical to pyrimidine biosynthesis. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves. Unnecessary exposure should be minimized. In the event of a spill, the area should be immediately decontaminated.
Disposal Plan: Inactivation and Decontamination
The primary method for the safe disposal of this compound involves the denaturation of the enzyme, rendering it biologically inactive. This can be achieved through thermal or chemical inactivation methods. Following inactivation, the material can be disposed of as general laboratory waste, unless it is mixed with other hazardous materials.
Thermal Inactivation: Autoclaving
Autoclaving is a highly effective method for the denaturation of enzymes like this compound. The combination of high temperature and pressure irreversibly alters the protein structure.
Experimental Protocol for Thermal Inactivation:
-
Preparation: Place the this compound solution or materials contaminated with this compound (e.g., pipette tips, microfuge tubes) into a labeled, autoclavable biohazard bag. Ensure the bag is not sealed airtight to allow for steam penetration. For liquid waste, use a loosely capped, autoclavable bottle.
-
Loading: Place the bag or bottle into a secondary, leak-proof container within the autoclave.
-
Autoclave Cycle: Run the autoclave on a standard gravity or liquid cycle.
-
Verification: After the cycle is complete, confirm that the temperature and pressure indicators on the autoclave have changed as expected.
-
Cooling and Disposal: Allow the autoclaved waste to cool completely before handling. Once cooled, the autoclaved bag containing the inactivated this compound can be disposed of in the regular laboratory trash.
Quantitative Data for Thermal Inactivation:
| Parameter | Recommended Setting | Purpose |
| Temperature | 121°C (250°F) | Ensures complete denaturation of the enzyme. |
| Pressure | 15 psi | Achieves the necessary temperature for sterilization. |
| Dwell Time | Minimum of 30 minutes | Sufficient time for heat to penetrate the entire load and inactivate the enzyme.[1] |
Chemical Inactivation: pH Alteration
Altering the pH significantly outside of the enzyme's optimal range leads to denaturation. Extreme pH levels disrupt the ionic bonds that maintain the protein's three-dimensional structure.[2]
Experimental Protocol for Chemical Inactivation:
-
Preparation: In a designated chemical fume hood, place the this compound solution in a suitable chemical-resistant container.
-
Acidification/Basification: Slowly add a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to the enzyme solution while stirring to lower or raise the pH, respectively.
-
pH Monitoring: Use a calibrated pH meter or pH indicator strips to monitor the pH of the solution.
-
Incubation: Allow the solution to incubate at the extreme pH for at least 30 minutes to ensure complete denaturation.
-
Neutralization: Neutralize the solution to a pH between 6.0 and 8.0 by adding the corresponding dilute base or acid.
-
Disposal: The neutralized, inactivated enzyme solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.
Quantitative Data for Chemical Inactivation:
| Parameter | Recommended Range | Effect on Enzyme |
| Acidic pH | < 4.0 | Disrupts protein structure, leading to loss of function. |
| Alkaline pH | > 10.0 | Causes irreversible denaturation of the enzyme. |
Note: While a specific inhibitor, acivicin, has been shown to inactivate Carbamoyl-Phosphate Synthetase II, its use as a routine disposal method is not recommended due to its own hazardous properties and the need for specialized handling.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Copper (II) Chloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate safety and logistical information for working with Copper (II) Chloride (CuCl₂), a common laboratory reagent. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE) and Safety Precautions
When handling Copper (II) Chloride, a comprehensive approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE and safety measures.
| Exposure Control | Quantitative Data & Recommendations | References |
| Occupational Exposure Limits | OSHA PEL: 1 mg/m³ (for Copper dusts and mists) | [1] |
| ACGIH TLV: 1 mg/m³ (for Copper dusts and mists) | [1][2] | |
| NIOSH IDLH: 100 mg/m³ (as Copper) | [2][3] | |
| Ventilation | Use in a well-ventilated area. Local exhaust ventilation is recommended, especially when handling the powder form to keep airborne concentrations below exposure limits. | [1][3][4][5] |
| Eye Protection | Tightly sealed, impact-resistant safety goggles with side shields are mandatory. A face shield may be necessary for splash hazards. | [2][4] |
| Hand Protection | Chemical-resistant gloves, such as PVC or rubber, should be worn. It is recommended to check with the glove supplier for specific chemical resistance information. | [4][6] |
| Skin and Body Protection | A laboratory coat is required. For larger quantities or increased risk of contact, chemical-resistant clothing and aprons should be used. | [2][3][4] |
| Respiratory Protection | If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with a dust cartridge should be worn. For high concentrations, a positive-pressure supplied-air respirator may be required. | [1][2][3] |
| Hygiene | Wash hands thoroughly after handling and before breaks. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse. | [2][3][4] |
Experimental Protocol: Step-by-Step Handling and Disposal Plan
This protocol outlines the procedural steps for the safe handling of Copper (II) Chloride from initial preparation to final disposal.
1. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[1]
-
Weighing and Transfer:
-
Conduct all weighing and transferring of solid Copper (II) Chloride within a chemical fume hood to minimize inhalation of dust.
-
Use a scoop or spatula for transferring the solid. Avoid creating dust.[4]
-
If preparing a solution, slowly add the solid to the solvent (e.g., water) while stirring to avoid splashing.
-
-
During the Experiment:
2. Accidental Spill Response:
-
Small Spills (Solid):
-
Small Spills (Solution):
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
3. Disposal Plan:
-
Waste Collection: All waste containing Copper (II) Chloride, including excess solid, solutions, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated and clearly labeled hazardous waste container.[3] Do not mix with other waste streams unless instructed to do so by safety personnel.
-
Disposal Procedure: Copper (II) Chloride is considered a hazardous waste and is very toxic to aquatic life. It must not be disposed of down the drain.[4] All waste must be disposed of through a licensed chemical waste disposal firm in accordance with local, state, and federal regulations.[1][3]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for handling Copper (II) Chloride, emphasizing the integration of safety checks at each stage.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
